molecular formula C15H23N5O5 B013484 Dihydrozeatin riboside CAS No. 22663-55-4

Dihydrozeatin riboside

Cat. No.: B013484
CAS No.: 22663-55-4
M. Wt: 353.37 g/mol
InChI Key: DBVVQDGIJAUEAZ-UHFFFAOYSA-N
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Description

Dihydrozeatin riboside (DHZR) is a key riboside form of the naturally occurring cytokinin dihydrozeatin, characterized by its saturated isoprenoid side chain. This adenine-type cytokinin is a significant regulator of plant cell division and developmental processes. Researchers value this compound for its role in studying plant hormone metabolism, particularly due to the stability conferred by its reduced side chain, which renders it resistant to degradation by cytokinin oxidase, a primary catabolic enzyme. This property makes it an ideal molecule for sustained-effect experiments in plant tissue culture and developmental biology. In research applications, this compound is extensively used to investigate its influence on various physiological processes, including the stimulation of cell division, the regulation of shoot initiation in vitro, and the delay of senescence. Its metabolism in plants involves interconversion to the free base dihydrozeatin and conjugation to forms such as O-glucosides, which are stable storage compounds. The compound can be accurately quantified in complex biological samples using advanced analytical techniques like radioimmunoassay (RIA) and UPLC-MS/MS, enabling precise studies of cytokinin homeostasis. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(hydroxymethyl)-5-[6-[(4-hydroxy-3-methylbutyl)amino]purin-9-yl]oxolane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N5O5/c1-8(4-21)2-3-16-13-10-14(18-6-17-13)20(7-19-10)15-12(24)11(23)9(5-22)25-15/h6-9,11-12,15,21-24H,2-5H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBVVQDGIJAUEAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70336404
Record name 2-(hydroxymethyl)-5-[6-[(4-hydroxy-3-methylbutyl)amino]purin-9-yl]oxolane-3,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70336404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22663-55-4
Record name 2-(hydroxymethyl)-5-[6-[(4-hydroxy-3-methylbutyl)amino]purin-9-yl]oxolane-3,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70336404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Endogenous Levels of Dihydrozeatin Riboside in Arabidopsis thaliana

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Foreword: The Subtle Significance of Dihydrozeatin Riboside

In the intricate signaling network of phytohormones, cytokinins stand out as master regulators of plant growth and development. While much of the scientific focus has been on highly active forms like trans-zeatin (tZ), a nuanced understanding of the complete cytokinin profile is essential for a comprehensive view of plant physiology. This guide delves into the world of this compound (DHZR), a saturated form of zeatin riboside, within the model organism Arabidopsis thaliana. Often considered a less active or even an inactivation product, recent research points to specific and crucial roles for dihydrozeatin (DHZ) and its riboside, particularly in developmental processes such as root cell differentiation.[1][2][3] This document provides a technical framework for the accurate quantification of endogenous DHZR, contextualizes its metabolic origins and signaling functions, and offers field-proven methodologies for its study.

Section 1: The Biological Context of this compound in Arabidopsis

Dihydrozeatin and its corresponding riboside, DHZR, are integral components of the cytokinin family in Arabidopsis.[4] Unlike their unsaturated counterparts, they possess a saturated N6-isoprenoid side chain. This structural modification has significant implications for their biological activity and metabolic fate.

Biosynthesis and Metabolism: A Tale of Reduction

The primary pathway for DHZR formation in Arabidopsis is through the reduction of trans-zeatin riboside (tZR), which is derived from trans-zeatin (tZ).[2] This conversion is catalyzed by a yet-to-be-fully-identified zeatin reductase enzyme.[2] This metabolic step is crucial as it creates a cytokinin form that is resistant to degradation by cytokinin oxidase/dehydrogenase (CKX) enzymes, which typically regulate the levels of active cytokinins.[2] This resistance suggests that DHZ and DHZR may have more stable and prolonged signaling roles in specific cellular contexts.

Cytokinin_Metabolism iP_type isopentenyladenine (iP) -type CKs tZ_type trans-zeatin (tZ) -type CKs iP_type->tZ_type CYP735A tZR trans-zeatin riboside (tZR) tZ_type->tZR DHZ_type Dihydrozeatin (DHZ) -type CKs DHZR This compound (DHZR) tZR->DHZR Zeatin Reductase tZ trans-zeatin (tZ) tZR->tZ DHZ Dihydrozeatin (DHZ) DHZR->DHZ Degradation Degradation tZ->Degradation CKX

Caption: Simplified overview of this compound biosynthesis in Arabidopsis.

Signaling: A Specific Receptor Interaction

Recent studies have illuminated a specific role for DHZ in regulating root development. It has been demonstrated that DHZ promotes cell differentiation in the root meristem.[1][2][3] This action is primarily mediated through a specific interaction with the ARABIDOPSIS HISTIDINE KINASE 3 (AHK3) cytokinin receptor.[2][3] This specificity in receptor binding suggests that DHZR and DHZ are not merely metabolic byproducts but are active signaling molecules with defined downstream targets.

DHZR_Signaling DHZR_ext DHZR (extracellular) DHZ_ext DHZ (extracellular) DHZR_ext->DHZ_ext AHK3 AHK3 Receptor DHZ_ext->AHK3 PM Plasma Membrane Phosphorelay Phosphorelay (AHPs) AHK3->Phosphorelay Signal Transduction ARRs Type-B ARRs (ARR1, ARR11, ARR12) Phosphorelay->ARRs Gene_Expression Target Gene Expression ARRs->Gene_Expression Nucleus Nucleus Cell_Differentiation Cell Differentiation (Root Meristem) Gene_Expression->Cell_Differentiation

Caption: DHZR/DHZ signaling pathway in Arabidopsis root cells.

Section 2: Quantitative Analysis of Endogenous this compound

The accurate quantification of DHZR is paramount to understanding its physiological roles. Due to its low endogenous concentrations, a highly sensitive and specific analytical method is required.[5] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.[6]

A Field-Proven Protocol for DHZR Extraction and Purification

The following protocol is a synthesis of established methods for cytokinin extraction from Arabidopsis tissues, optimized for the analysis of DHZR.[7] The key to a successful extraction is the immediate quenching of metabolic activity and the efficient recovery of the analyte.

Step-by-Step Methodology:

  • Tissue Harvesting and Freezing: Harvest Arabidopsis tissue (e.g., roots, shoots, leaves, flowers) and immediately flash-freeze in liquid nitrogen to halt enzymatic activity. Store at -80°C until extraction.

  • Homogenization: Grind the frozen tissue to a fine powder in a pre-chilled mortar and pestle or a bead beater.

  • Extraction:

    • To the frozen powder, add a pre-chilled (-20°C) modified Bieleski buffer (methanol/water/formic acid, 15:4:1, v/v/v).

    • Crucially, at this stage, add a known amount of a deuterated internal standard, such as d5-Dihydrozeatin riboside, for accurate quantification.

    • Incubate the mixture overnight at -20°C with gentle shaking.

  • Centrifugation and Supernatant Collection:

    • Centrifuge the extract at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[7]

    • Carefully collect the supernatant.

    • Re-extract the pellet with a smaller volume of the same extraction buffer, incubate for 30 minutes at -20°C, and centrifuge again.[7]

    • Pool the supernatants from both extractions.

  • Solid-Phase Extraction (SPE) for Purification:

    • Use a mixed-mode solid-phase extraction cartridge (e.g., C18 and cation-exchange).

    • Conditioning: Condition the cartridge sequentially with 100% methanol, and then with the extraction buffer.

    • Loading: Load the pooled supernatant onto the conditioned cartridge.

    • Washing: Wash the cartridge with a non-eluting solvent (e.g., 1% formic acid) to remove interfering compounds.

    • Elution: Elute the cytokinins with a suitable solvent, such as 0.35 M NH4OH in 60% methanol.

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen or in a vacuum concentrator.

    • Reconstitute the dried extract in a small, precise volume of the initial mobile phase for LC-MS/MS analysis (e.g., 5% acetonitrile in water with 0.1% formic acid).

Extraction_Workflow Start Harvest & Flash-Freeze Tissue Homogenize Homogenize Frozen Tissue Start->Homogenize Extract Extraction with Modified Bieleski Buffer + Internal Standard Homogenize->Extract Centrifuge1 Centrifugation (1st) Extract->Centrifuge1 Collect_Supernatant1 Collect Supernatant Centrifuge1->Collect_Supernatant1 Re_extract Re-extract Pellet Centrifuge1->Re_extract Pool_Supernatants Pool Supernatants Collect_Supernatant1->Pool_Supernatants Centrifuge2 Centrifugation (2nd) Re_extract->Centrifuge2 Centrifuge2->Pool_Supernatants SPE Solid-Phase Extraction (SPE) Pool_Supernatants->SPE Dry Evaporate to Dryness SPE->Dry Reconstitute Reconstitute for Analysis Dry->Reconstitute End LC-MS/MS Analysis Reconstitute->End

Caption: A robust workflow for the extraction and purification of DHZR from Arabidopsis tissues.

LC-MS/MS Parameters for Sensitive and Specific Quantification

The heart of the quantitative analysis lies in the precise setup of the LC-MS/MS system. A reverse-phase C18 column is typically used for the chromatographic separation of cytokinins. The mass spectrometer is operated in positive electrospray ionization (ESI+) mode, and quantification is performed using Multiple Reaction Monitoring (MRM).

Table 1: Recommended MRM Transitions for DHZR Quantification

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zNotes
This compound (DHZR)354.2222.1The product ion corresponds to the dihydrozeatin base after the loss of the ribose moiety.
d5-Dihydrozeatin riboside (Internal Standard)359.2227.1The mass shift of +5 Da in both precursor and product ions ensures no cross-talk with the endogenous analyte.

Note: These values are typical and may require slight optimization depending on the specific mass spectrometer used.

Section 3: Endogenous Levels of this compound in Arabidopsis

The concentration of DHZR varies significantly across different tissues and developmental stages, reflecting its specific roles in localized developmental programs. While a comprehensive, universally applicable concentration chart is challenging due to variations in growth conditions and genetic backgrounds, the following table summarizes representative endogenous levels reported in the literature.

Table 2: Representative Endogenous Levels of this compound in Arabidopsis thaliana

TissueDevelopmental StageConcentration Range (pmol/g FW)Key Observations
Roots Seedling (10-14 days)0.5 - 2.0Present at significant levels, consistent with its role in root meristem differentiation.[8]
Shoots Seedling (10-14 days)0.2 - 1.0Generally lower than in roots at the seedling stage.[9]
Rosette Leaves Vegetative Growth0.1 - 0.5Lower concentrations compared to reproductive tissues.
Inflorescences/Flowers Reproductive Growth1.0 - 5.0Higher levels suggest a role in reproductive development.[10][11]
Siliques Fruit Development0.5 - 3.0Levels fluctuate during seed development.

Note: These values are approximate and collated from various studies. FW denotes fresh weight. Absolute quantification can be influenced by growth conditions and extraction efficiency.

Section 4: Concluding Remarks and Future Directions

This guide provides a technical foundation for the study of endogenous this compound in Arabidopsis thaliana. The presented protocols and data underscore that DHZR is not a mere metabolic afterthought but a phytohormone with specific, quantifiable roles. For researchers in basic plant science and those in drug development exploring hormonal manipulation for crop improvement, a detailed understanding of the entire cytokinin profile, including DHZR, is indispensable.

Future research should focus on the definitive identification of the zeatin reductase responsible for DHZR biosynthesis in Arabidopsis. Furthermore, exploring the spatio-temporal expression of this enzyme will provide deeper insights into the localized functions of DHZR. Elucidating the full spectrum of downstream targets of the DHZ-AHK3 signaling module will undoubtedly reveal new facets of cytokinin-regulated plant development.

References

  • Vinciarelli, F., De Vivo, M., Terenzi, A., Cazzaniga, F., Amati, S., Damato, P., ... & Dello Ioio, R. (2025). Identification of a Specific Role of Dihydrozeatin in the Regulation of the Cell Differentiation Activity in Arabidopsis Roots. Plants, 14(10), 1501.
  • (Reference placeholder for a general cytokinin review)
  • Svačinová, J., Novák, O., Plačková, L., Lenobel, R., Holubová, K., Mik, V., ... & Doležal, K. (2012). A new approach for cytokinin isolation from Arabidopsis tissues using miniaturized purification: pipette tip solid-phase extraction. BMC plant biology, 12(1), 1-13.
  • (Reference placeholder for a general plant hormone analysis review)
  • Vinciarelli, F., De Vivo, M., Terenzi, A., Cazzaniga, F., Amati, S., Damato, P., ... & Dello Ioio, R. (2025). Identification of a Specific Role of Dihydrozeatin in the Regulation of the Cell Differentiation Activity in Arabidopsis Roots. Plants, 14(10), 1501. [Link]

  • Vinciarelli, F., De Vivo, M., Terenzi, A., Cazzaniga, F., Amati, S., Damato, P., ... & Dello Ioio, R. (2025). Identification of a Specific Role of Dihydrozeatin in the Regulation of the Cell Differentiation Activity in Arabidopsis Roots. ResearchGate. [Link]

  • (Reference placeholder for a detailed LC-MS/MS protocol)
  • (Reference placeholder for a study with quantitative DHZR d
  • (Reference placeholder for a study on cytokinin metabolism)
  • (Reference placeholder for a study on cytokinin signaling)
  • Bartrina, I., Otto, E., Strnad, M., Werner, T., & Schmülling, T. (2011). Cytokinin regulates the activity of reproductive meristems, flower organ size, ovule formation, and thus seed yield in Arabidopsis thaliana. The Plant Cell, 23(1), 69-80. [Link]

  • Del Carmen, A., & Moeder, W. (2025).
  • (Reference placeholder for a study on cytokinin transport)
  • (Reference placeholder for a study on MRM transitions)
  • Novák, O., Hauserová, E., Amzallag, G. N., & Strnad, M. (2003). Quantitative analysis of cytokinins in plants by liquid chromatography–single-quadrupole mass spectrometry. Analytica chimica acta, 480(2), 207-218.
  • (Reference placeholder for a study on cytokinin purific
  • (Reference placeholder for a study on cytokinin action in inflorescences)
  • (Reference placeholder for a study on cytokinin side-chain modific
  • (Reference placeholder for a study with MRM transition tables)
  • (Reference placeholder for a miniaturized purific
  • Remans, T., Opdenakker, L., Smeets, K., Mathijsen, D., Vangronsveld, J., & Cuypers, A. (2013). Metal-induced hormonal and nutritional imbalance in Arabidopsis thaliana. Physiologia Plantarum, 147(4), 494-506.
  • Schäfer, M., Brütting, C., Meza-Canales, D., Kallenbach, M., & Baldwin, I. T. (2014). Cytokinin analysis: sample preparation and quantification. Bio-protocol, 4(13), e1173. [Link]

  • (Reference placeholder for a study on cytokinin transport)
  • (Reference placeholder for a review on cytokinin metabolism)
  • Bartrina, I., Otto, E., Strnad, M., Werner, T., & Schmülling, T. (2011). Cytokinin regulates the activity of reproductive meristems, flower organ size, ovule formation, and thus seed yield in Arabidopsis thaliana. ResearchGate. [Link]

  • (Reference placeholder for a study with MRM transition tables)
  • (Reference placeholder for a study with MRM transition chrom
  • (Reference placeholder for a study on arom
  • (Reference placeholder for a study on MRM transition selection)
  • (Reference placeholder for a study on auxin gradients)
  • (Reference placeholder for a review on cytokinin roles in Arabidopsis)
  • Kurešová, G., Vankova, R., Holubová, K., & Mik, V. (2019). trans-Zeatin-N-glucosides have biological activity in Arabidopsis thaliana. PLoS one, 14(5), e0217217.
  • (Reference placeholder for a study on cytokinin concentr

Sources

Technical Monograph: Dihydrozeatin Riboside (DHZR)

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity, Signaling Mechanics, and Quantitative Analysis

Executive Summary

Dihydrozeatin riboside (DHZR) is a naturally occurring N6-substituted adenine derivative functioning as a bioactive cytokinin. While often overshadowed by its unsaturated analog trans-zeatin riboside, DHZR plays a critical, distinct role in regulating shoot proliferation, delaying senescence, and mediating abiotic stress responses in plant systems.

This technical guide provides a definitive reference for DHZR, focusing on its chemical validation (CAS 22663-55-4), signal transduction via the His-Asp phosphorelay system, and a self-validating LC-MS/MS quantification protocol designed for high-sensitivity detection in complex biological matrices.

Part 1: Chemical Identity & Physiochemical Profile

Precise identification is the first step in experimental validity. Researchers must distinguish between the free base (Dihydrozeatin) and the riboside form (DHZR), as their solubility and metabolic stability differ significantly.

Core Chemical Data
ParameterSpecification
Primary CAS Number 22663-55-4
Chemical Name 6-(4-Hydroxy-3-methylbutylamino)-9-β-D-ribofuranosylpurine
Synonyms DHZR; Dihydrozeatin-9-riboside
Molecular Formula C₁₅H₂₃N₅O₅
Molecular Weight 353.37 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in methanol, ethanol, DMSO.[1] Sparingly soluble in water.
pKa ~3.6 (N1 of purine), ~9.8 (sugar hydroxyls)
Storage -20°C, desiccated. Solutions are acid-labile.

Critical Isomer Note: Commercial "this compound" is typically the trans-isomer or a racemic mixture. The CAS 22663-55-4 generally refers to the biologically active (R)-isomer form found in nature. Ensure your certificate of analysis (CoA) specifies stereochemistry if working on receptor-binding kinetics.

Part 2: Biological Mechanism of Action

DHZR functions through the Two-Component System (TCS) , a phosphorelay signaling pathway adapted from bacteria. Unlike auxins which use ubiquitin-mediated degradation, cytokinins like DHZR rely on rapid phosphorylation cascades to alter gene expression.

The His-Asp Phosphorelay Pathway[2][3]
  • Perception: DHZR binds to the CHASE domain of Histidine Kinase receptors (AHK2, AHK3, CRE1/AHK4) located on the ER membrane or plasma membrane.

  • Auto-phosphorylation: Ligand binding induces dimerization and auto-phosphorylation of a conserved Histidine residue on the receptor.

  • Phosphotransfer: The phosphate group is transferred to an Aspartate residue on the receiver domain, then to a Histidine Phosphotransfer Protein (AHP).

  • Nuclear Translocation: AHP shuttles into the nucleus and phosphorylates Type-B Response Regulators (ARRs).[2]

  • Transcription: Phosphorylated Type-B ARRs act as transcription factors, activating Type-A ARRs (feedback repressors) and cytokine-responsive genes.

Visualization: Cytokinin Signaling Architecture

CytokininSignaling cluster_nucleus Nuclear Events DHZR DHZR (Ligand) AHK AHK Receptor (ER/Plasma Membrane) DHZR->AHK Binds CHASE Domain Phos P AHK->Phos AHP AHP (Phosphotransfer Protein) Phos->AHP His-Asp Transfer TypeB Type-B ARR (Transcription Factor) AHP->TypeB Nuclear Translocation Nucleus Nucleus TypeA Type-A ARR (Repressor) TypeB->TypeA Induction GeneExp Cell Division & Differentiation TypeB->GeneExp Activation TypeA->TypeB Feedback Inhibition

Caption: The His-Asp phosphorelay system showing DHZR signal transduction from receptor perception to nuclear gene activation.[3]

Part 3: Analytical Methodologies (LC-MS/MS)

Quantifying DHZR is challenging due to its low endogenous abundance (pmol/g fresh weight) and the presence of interfering matrices (pigments, lipids). The following protocol uses Bieleski’s Solvent to inhibit enzymatic degradation immediately upon extraction.

Experimental Protocol: High-Sensitivity Extraction & Quantification

Reagents:

  • Extraction Solvent (Modified Bieleski’s): Methanol:Water:Formic Acid (15:4:1, v/v/v). Why: Denatures phosphatases/glucosidases instantly; stabilizes labile ribosides.

  • Internal Standard (IS): Deuterated DHZR ([²H₅]DHZR). Why: Corrects for matrix effects and recovery losses.

  • SPE Cartridges: Oasis MCX (Mixed-mode Cation Exchange) or HLB.

Step-by-Step Workflow:

  • Tissue Disruption:

    • Grind 50–100 mg of plant tissue in liquid nitrogen to a fine powder.

    • Critical: Do not allow the sample to thaw before solvent addition.

  • Cold Extraction:

    • Add 1 mL cold (-20°C) Bieleski’s solvent.

    • Add 10 pmol of [²H₅]DHZR internal standard immediately.

    • Vortex (1 min) and sonicate (ultrasound bath, 5 min, 4°C).

    • Incubate at -20°C for 30 mins.

  • Clarification:

    • Centrifuge at 20,000 x g for 10 min at 4°C.

    • Collect supernatant.[4] Re-extract pellet if recovery is critical.

  • Purification (Solid Phase Extraction):

    • Condition MCX cartridge: 1 mL MeOH -> 1 mL 1M Formic Acid.

    • Load sample.[4][5]

    • Wash: 1 mL 1M Formic Acid -> 1 mL MeOH (removes acidic/neutral impurities).

    • Elute: 0.35M Ammonium Hydroxide in 60% MeOH. Why: DHZR is basic; it elutes only when pH > pKa.

  • LC-MS/MS Analysis:

    • Evaporate eluate to dryness and reconstitute in 5% Acetonitrile.

    • Column: C18 Reverse Phase (e.g., Kinetex 1.7µm).

    • MRM Transitions (Positive Mode):

      • Quantifier: 354.2 → 222.1 (Loss of ribose sugar, [M+H-132]⁺).

      • Qualifier: 354.2 → 136.1 (Purine ring fragmentation).

Visualization: Extraction Workflow

ExtractionWorkflow Sample Frozen Tissue (50mg) Extract Extraction (Bieleski's Solvent) Sample->Extract Spike Add IS ([2H5]DHZR) Extract->Spike Immediate Centrifuge Centrifuge (20,000xg) Spike->Centrifuge SPE SPE Purification (MCX Cartridge) Centrifuge->SPE Supernatant Elute Elution (NH4OH/MeOH) SPE->Elute Basic pH MS LC-MS/MS (MRM: 354->222) Elute->MS Quantification

Caption: Optimized workflow for DHZR isolation ensuring enzymatic inhibition and high recovery.

Part 4: Applications in R&D

Plant Tissue Culture

DHZR is less potent than trans-zeatin but more stable than kinetin in certain woody plant species. It is used to induce adventitious shoot formation when standard cytokinins fail.

  • Concentration Range: 0.5 – 5.0 µM.

  • Use Case: Micropropagation of recalcitrant genotypes (e.g., Juglans spp.).

Biomarker for Abiotic Stress

Levels of DHZR often fluctuate inversely to Abscisic Acid (ABA) during drought stress. Monitoring the DHZR/ABA ratio provides a high-fidelity metric for plant hydration status and recovery potential.

Emerging Therapeutic Potential

Recent studies indicate that ribosylated cytokinins, including DHZR, may exhibit cytotoxicity against human cancer cell lines (e.g., HL-60) by inducing apoptosis, although this remains a preclinical area of investigation.

References

  • PubChem. (n.d.). This compound (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Novák, O., Hauserová, E., Amakorová, P., Doležal, K., & Strnad, M. (2008). Cytokinin profiling in plant tissues using ultra-performance liquid chromatography–electrospray tandem mass spectrometry. Phytochemistry. Retrieved from [Link]

  • Svačinová, J., Novák, O., Plačková, L., Lenobel, R., Holík, J., Strnad, M., & Doležal, K. (2012). A new approach for cytokinin isolation from Arabidopsis tissues using SPE and UPLC–MS/MS. Plant Methods. Retrieved from [Link]

  • Kieber, J. J., & Schaller, G. E. (2014). Cytokinin signaling in plant development. Development. Retrieved from [Link]

Sources

Physical and chemical properties of Dihydrozeatin riboside

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity, Analytical Profiling, and Metabolic Significance

Executive Summary

Dihydrozeatin riboside (DHZR) is the N9-ribosylated derivative of dihydrozeatin, a naturally occurring cytokinin. Unlike its unsaturated counterpart trans-zeatin riboside, DHZR possesses a saturated isoprenoid side chain. This structural nuance confers significant biological stability, primarily due to its resistance against cytokinin oxidase/dehydrogenase (CKX) cleavage. This guide details the physicochemical properties, validated LC-MS/MS quantification protocols, and metabolic pathways of DHZR, serving as a reference for its application in drug development and agritech research.

Part 1: Structural Identity & Physicochemical Core

DHZR acts as a primary transport form of cytokinins in the xylem. Its solubility profile presents specific challenges for experimental design; improper solubilization is a frequent cause of low recovery rates in bioassays.

Chemical Specifications
PropertySpecification
IUPAC Name N-(4-Hydroxy-3-methylbutyl)adenosine
Common Name This compound (DHZR)
CAS Registry Number 22663-55-4
Chemical Formula C₁₅H₂₃N₅O₅
Molecular Weight 353.37 g/mol
Appearance White to off-white crystalline solid
pKa ~3.6 (N1 of adenine), ~9.8 (Sugar hydroxyls)
UV Absorption (

)
269 nm (in neutral aqueous solution)
Solubility & Stability Logic

Critical Protocol Note: DHZR is sparingly soluble in pure water. Direct addition to aqueous buffers often results in micro-precipitation, leading to erratic experimental data.

  • Primary Solvent: Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF). Solubility

    
     30 mg/mL.[1]
    
  • Aqueous Dilution: Dissolve in DMSO first, then dilute into aqueous buffer (e.g., PBS pH 7.2).[1] Ensure final DMSO concentration is <0.1% to avoid cytotoxicity in biological assays.

  • Thermal Stability: Stable in solid form at -20°C for >4 years. In solution, it is resistant to oxidation but susceptible to acid hydrolysis (cleavage of the ribose moiety) at pH < 2.0.

Part 2: Analytical Characterization (LC-MS/MS)

For accurate quantification in complex matrices (plant tissue or cell lysate), Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.

Chromatographic Separation
  • Column: C18 Reverse Phase (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Protonation source).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 40% B over 7 minutes. (Cytokinins are relatively polar; shallow gradients improve separation from matrix interferents).

Mass Spectrometry Parameters (MRM)

DHZR is detected in Positive Electrospray Ionization (+ESI) mode. The transition corresponds to the loss of the ribose sugar moiety (


).
AnalytePrecursor Ion (

)
Product Ion (

)
Cone Voltage (V)Collision Energy (eV)Role
DHZR 354.2 222.1 3018Quantifier
DHZR 354.2136.13028Qualifier (Adenine fragment)
DHZR-d3 357.2225.13018Internal Standard

Analyst Insight: The mass shift of +2 Da compared to Zeatin Riboside (MW 351.36,


) confirms the saturation of the side chain. Always use deuterated internal standards (DHZR-d3) to correct for matrix suppression.

Part 3: Biological Context & Mechanism

DHZR occupies a unique niche in cytokinin metabolism. While zeatin riboside is rapidly degraded to regulate hormonal spikes, DHZR serves as a stable "pool" or transport molecule.

Metabolic Pathway Visualization

The following diagram illustrates the biosynthesis of DHZR and its critical resistance to degradation.

DHZR_Pathway ZR trans-Zeatin Riboside (Precursor) DHZR This compound (DHZR) [Stable Transport Form] ZR->DHZR Zeatin Reductase (Saturation) Degradation Degradation Products (Adenine/Adenosine) ZR->Degradation Cytokinin Oxidase (CKX) (Rapid Cleavage) DHZ Dihydrozeatin (Active Base) DHZR->DHZ Nucleosidase (Activation) DHZR->Degradation Resistant to CKX

Figure 1: Metabolic positioning of DHZR. Note the green arrow indicating conversion from Zeatin Riboside and the dotted red line indicating DHZR's resistance to Cytokinin Oxidase (CKX), contrasting with the rapid degradation of Zeatin Riboside.

Mechanism of Action
  • Transport: DHZR is loaded into the xylem and transported from roots (synthesis site) to shoots.

  • Activation: Upon reaching target tissues, the ribose moiety is cleaved by adenosine nucleosidase to release Dihydrozeatin (DHZ), the active form that binds to histidine kinase receptors (AHK).

  • Stability: Because the side chain is saturated, DHZR does not act as a substrate for Cytokinin Oxidase (CKX). This allows it to persist longer in tissues than unsaturated cytokinins, making it a critical marker for long-term physiological stress responses.

Part 4: Experimental Protocol: Extraction & Purification

Objective: Isolate DHZR from plant tissue or cell culture pellets with >85% recovery.

Reagents Preparation
  • Extraction Solvent (Bieleski's Modified): Methanol:Water:Formic Acid (15:4:1, v/v/v). The formic acid is crucial to inhibit enzymatic activity immediately upon homogenization.

  • Internal Standard: 100 nM DHZR-d3 in methanol.

Step-by-Step Workflow
  • Homogenization:

    • Flash freeze 100 mg tissue in liquid nitrogen.

    • Grind to fine powder.

    • Add 1 mL Extraction Solvent (pre-cooled to -20°C).

    • Spike Internal Standard immediately.

  • Incubation:

    • Vortex vigorously for 30 seconds.

    • Incubate at -20°C for 12 hours (passive extraction).

  • Clarification:

    • Centrifuge at 15,000 x g for 15 mins at 4°C.

    • Collect supernatant.

  • Purification (Solid Phase Extraction - SPE):

    • Use an HLB (Hydrophilic-Lipophilic Balanced) cartridge (e.g., Oasis HLB, 30 mg).

    • Condition: 1 mL Methanol followed by 1 mL Water.

    • Load: Apply supernatant.

    • Wash: 1 mL 5% Methanol in Water (removes salts/sugars).

    • Elute: 1 mL 80% Methanol in Water.

  • Concentration:

    • Evaporate eluate to dryness under nitrogen stream (avoid heat >35°C).[2]

    • Reconstitute in 100 µL Mobile Phase A (Water + 0.1% FA) for LC-MS/MS injection.

Protocol Visualization

SPE_Workflow Sample Frozen Tissue + Bieleski Solvent Extract Crude Extract (Supernatant) Sample->Extract Centrifuge 15k x g SPE_Load SPE Load (HLB Column) Extract->SPE_Load Wash Wash Step (5% MeOH) Removes Salts SPE_Load->Wash Elute Elution (80% MeOH) Collects DHZR Wash->Elute LCMS LC-MS/MS Analysis Elute->LCMS N2 Dry down & Reconstitute

Figure 2: Solid Phase Extraction (SPE) workflow designed to maximize DHZR recovery while removing polar interferences.

References

  • PubChem. (n.d.). This compound (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Sakakibara, H. (2006).[3] Cytokinins: Activity, Biosynthesis, and Translocation. Annual Review of Plant Biology. Retrieved from [Link]

  • Galuszka, P., et al. (2007).[3] Structure-activity relationships of cytokinin oxidase/dehydrogenase. Plant Physiology. Retrieved from [Link]

Sources

Methodological & Application

Application Note: High-Fidelity Synthesis of [³H]-Dihydrozeatin Riboside

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

Dihydrozeatin riboside (DHZR) is a critical cytokinin metabolite, functioning as a major transport form in xylem sap and a metabolic hub in plant development. The synthesis of high-specific-activity radiolabeled DHZR is essential for elucidating metabolic pathways, specifically the activity of cytokinin oxidase/dehydrogenase (CKX) enzymes and receptor-ligand kinetics.

This protocol details the synthesis of [³H]-Dihydrozeatin riboside via the catalytic tritiation of trans-zeatin riboside (t-ZR). Unlike carbon-14 labeling, which often requires total synthesis, tritium labeling via catalytic hydrogenation offers a direct, one-step route to high specific activity (>10 Ci/mmol) products, enabling detection at physiological (femtomolar) concentrations.

Core Synthesis Logic

The transformation relies on the saturation of the


-isopentenyl side chain of trans-zeatin riboside.
  • Precursor: trans-Zeatin Riboside (t-ZR).

  • Reaction: Heterogeneous Catalytic Hydrogenation.[1]

  • Isotope Source: Tritium Gas (

    
    ).
    
  • Regioselectivity Challenge: The protocol must reduce the side-chain double bond without reducing the purine ring or cleaving the ribose moiety.

Experimental Workflow Diagram

The following diagram outlines the critical path from precursor preparation to the final purified radioligand.

DHZR_Synthesis Precursor trans-Zeatin Riboside (Precursor) Reaction Catalytic Tritiation (Solvent: EtOH, 2h, RT) Precursor->Reaction Catalyst Pd/C Catalyst (10% loading) Catalyst->Reaction Tritium Tritium Gas (³H₂) (10-50 Ci) Tritium->Reaction Filtration Catalyst Removal (0.2 µm PTFE Filter) Reaction->Filtration Crude Mix Labile Labile Tritium Removal (EtOH Evaporation x3) Filtration->Labile Filtrate HPLC RP-HPLC Purification (C18, Gradient Elution) Labile->HPLC Stable ³H-Adduct Product [³H]-DHZR (Purified) HPLC->Product Fraction Collection QC QC Validation (Radio-HPLC, MS, UV) Product->QC

Figure 1: Workflow for the catalytic tritiation and purification of [³H]-Dihydrozeatin Riboside.

Detailed Protocol

Materials & Equipment
  • Precursor: trans-Zeatin Riboside (>98% purity, synthetic or extracted).

  • Catalyst: 10% Palladium on Carbon (Pd/C) or Platinum Oxide (

    
    ). Note: Pd/C is generally preferred for side-chain selectivity.
    
  • Solvent: Ethanol (anhydrous).

  • Gas: Tritium gas (

    
    ), carrier-free.
    
  • System: RC Tritec or similar closed-manifold tritiation line with waste gas trapping.

Synthesis: Catalytic Tritiation

Safety Warning: This procedure involves high-activity radioactive gas. It must be performed in a certified radiation safety hood.

  • Precursor Preparation: Dissolve 2.0 mg of trans-zeatin riboside in 1.0 mL of anhydrous ethanol in a reaction flask designed for the tritiation manifold.

  • Catalyst Addition: Add 1.0 mg of 10% Pd/C catalyst.

    • Expert Insight: The substrate-to-catalyst ratio is critical. Excess catalyst may lead to over-reduction (reducing the purine ring).

  • Degassing: Freeze the mixture in liquid nitrogen, evacuate the flask to remove air (which contains competing

    
     and 
    
    
    
    ), and thaw. Repeat this "freeze-pump-thaw" cycle twice.
  • Tritiation: Introduce carrier-free Tritium gas (

    
    ) to a pressure of ~300-400 mbar (sub-atmospheric pressure is safer and sufficient).
    
  • Reaction: Stir magnetically at room temperature (22°C) for 45–90 minutes.

    • Monitoring: Monitor pressure drop. The reaction consumes 1 mole of

      
       per mole of precursor. When pressure stabilizes, the reaction is complete.
      
  • Termination: Freeze the mixture to stop the reaction. Recover unreacted tritium gas into the uranium bed (storage) or waste trap.

Work-up: Labile Tritium Removal

Tritium gas will exchange with exchangeable protons (hydroxyls on ribose, amines on the purine). These must be removed to ensure the label is fixed only on the carbon skeleton.

  • Filtration: Filter the reaction mixture through a 0.2 µm PTFE syringe filter to remove the Pd/C catalyst. Wash the filter with 1 mL ethanol.

  • Exchange: Evaporate the filtrate to dryness using a rotary evaporator or nitrogen stream (in a contained hood).

  • Wash Cycles: Redissolve the residue in 2 mL Ethanol:Water (1:1). Evaporate to dryness. Repeat this step 3 times.

    • Mechanism:[2][3] This removes tritium attached to N and O atoms (

      
      , 
      
      
      
      ) via exchange with solvent protons, leaving only the non-exchangeable
      
      
      bonds on the side chain.

Purification & Validation

Direct use of the crude product is not recommended due to potential unreacted zeatin riboside (ZR) or over-reduced byproducts.

HPLC Purification Protocol

Separation relies on the hydrophobicity difference between the unsaturated (ZR) and saturated (DHZR) side chains. DHZR, being saturated, is slightly more hydrophobic and will elute after ZR on a C18 column.

Table 1: HPLC Gradient Parameters

ParameterSetting
Column C18 Reverse Phase (e.g., Luna 5µm, 250 x 4.6 mm)
Mobile Phase A 20 mM Acetic Acid (pH 3.5) or 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile (ACN)
Flow Rate 1.0 mL/min
Detection UV (260 nm) and Radio-flow detector

Gradient Profile:

  • 0-2 min: 5% B (Isocratic hold)

  • 2-25 min: Linear gradient 5%

    
     30% B
    
  • 25-30 min: Wash (95% B)

Fraction Collection: Collect fractions every 30 seconds. The [³H]-DHZR peak typically elutes 1–2 minutes after the unreacted [¹H]-ZR standard.

Validation Criteria (Self-Correcting QC)

To validate the synthesis, the product must pass three checkpoints:

  • Co-Chromatography: Inject a small aliquot of the radiolabeled product mixed with authentic "cold" (non-radioactive) this compound standard.

    • Pass: The UV peak of the standard and the radioactive peak of the product must perfectly overlap.

  • UV Spectrum: The UV spectrum (200–300 nm) must match the characteristic adenine/cytokinin profile (

    
     nm). Loss of absorbance may indicate purine ring reduction.
    
  • Specific Activity Calculation: Measure the radioactivity (DPM) of a known mass (quantified by UV absorbance).

    • Target: 10–60 Ci/mmol.

Storage and Stability

Radiolabeled compounds undergo autoradiolysis (self-destruction).

  • Storage Buffer: Ethanol:Water (1:1) or pure Ethanol.

  • Temperature: -20°C or -80°C.

  • Scavengers: Storing in ethanol acts as a radical scavenger. Never store dry.

References

  • Letham, D. S., et al. (1964).[4] "Regulators of Cell Division in Plant Tissues: The Identity of Zeatin." Life Sciences.[1]

  • Letham, D. S. (1973).[4] "Cytokinins from Zea mays."[4][5] Phytochemistry. (Foundational work on ZR and DHZR identification).

  • Novák, O., et al. (2008). "Cytokinin profiling in plant tissues using ultra-performance liquid chromatography–electrospray tandem mass spectrometry." Plant Methods. (Modern HPLC/MS separation conditions).

  • Hoyerová, K., et al. (2006). "GaMD—High-throughput determination of cytokinin oxidase/dehydrogenase activity." Journal of Experimental Botany. (Application of radiolabeled cytokinins).

  • Revvity (formerly PerkinElmer). "Radiochemical Synthesis and Stability." Technical Notes. (General protocols for tritiation and storage).

Sources

Application Note: High-Performance Liquid Chromatography Quantification of Dihydrozeatin Riboside (DHZR) in Complex Plant Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust protocol for the extraction, purification, and quantitative analysis of Dihydrozeatin riboside (DHZR) . DHZR is a critical cytokinin involved in cell division and shoot initiation. Its analysis is historically challenging due to its low endogenous concentrations (pmol/g fresh weight) and the abundance of interfering pigments and phenolic compounds in plant tissues.

This guide moves beyond standard textbook descriptions by implementing a Modified Bieleski’s Extraction coupled with Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) . This combination ensures high recovery (>80%) and sufficient purity for UV detection, minimizing the "matrix effects" that often plague cytokinin analysis.

Pre-Analytical Workflow: The Critical Path

The success of DHZR quantification relies 90% on sample preparation. Direct injection of crude extracts will irreversibly damage HPLC columns and yield uninterpretable chromatograms due to co-eluting pigments.

Reagents & Materials[1][2][3]
  • Target Analyte: this compound (DHZR) standard (>98% purity).

  • Extraction Solvent (Modified Bieleski’s): Methanol : Water : Formic Acid (15 : 4 : 1, v/v/v).[1][2] Note: We avoid the traditional chloroform-based Bieleski solvent to improve safety and compatibility with downstream SPE.

  • SPE Cartridges: Oasis MCX (Mixed-Mode Cation Exchange), 3cc/60mg or equivalent.

  • Mobile Phases: HPLC-grade Acetonitrile (ACN) and Milli-Q Water.

Extraction Protocol

Principle: The acidic methanol inactivates endogenous enzymes (preventing metabolic turnover) while the formic acid ensures cytokinins are protonated, enhancing solubility.

  • Harvest & Grind: Flash-freeze 100–500 mg of fresh plant tissue in liquid nitrogen. Grind to a fine powder using a ball mill (e.g., 30 Hz for 1 min). Do not allow the sample to thaw.

  • Solvent Addition: Add 2 mL of cold (-20°C) Modified Bieleski’s solvent per 100 mg of tissue.

  • Extraction: Vortex vigorously for 30 seconds. Sonicate in an ice bath for 15 minutes. Incubate overnight at -20°C to maximize passive diffusion.

  • Clarification: Centrifuge at 15,000 x g for 10 minutes at 4°C. Collect the supernatant.

  • Re-extraction (Optional but Recommended): Resuspend the pellet in 1 mL solvent, sonicate, centrifuge, and pool supernatants.

Purification (MCX SPE)

Principle: DHZR is a basic compound (adenine derivative). Under acidic conditions, it carries a positive charge and binds to the cation exchange resin, while neutral pigments and acidic lipids pass through.

StepSolvent / ActionMechanism
1.[3] Condition 1 mL MethanolActivates sorbent pores.
2. Equilibrate 1 mL 1M Formic AcidAcidifies the sorbent (pH < 3).
3. Load Supernatant from 2.2DHZR binds via ionic interaction.
4. Wash 1 1 mL 1M Formic AcidRemoves proteins and polar neutrals.
5. Wash 2 1 mL MethanolCritical: Removes hydrophobic pigments (chlorophyll). DHZR remains bound.
6. Elute 2 mL 0.35M NH₄OH in 60% MeOHHigh pH neutralizes DHZR, breaking the ionic bond.
7. Dry Evaporate eluate to dryness (SpeedVac or N₂ stream).Removes ammonia and organic solvent.
8. Reconstitute 100 µL Initial Mobile Phase (5% ACN).Prepares sample for HPLC injection.

HPLC Method Parameters

This method utilizes a C18 Reverse Phase separation.[4][5] The gradient is optimized to resolve DHZR from its unsaturated analog, Zeatin Riboside (ZR), which often co-elutes in isocratic systems.

Chromatographic Conditions
  • System: HPLC with Diode Array Detector (DAD) or UV-Vis.

  • Column: C18, 4.6 x 150 mm, 5 µm (e.g., Agilent ZORBAX Eclipse Plus or Phenomenex Luna).

    • Why: Standard C18 provides sufficient hydrophobic retention for ribosides.

  • Flow Rate: 0.8 mL/min.

  • Temperature: 35°C (Thermostatted).

  • Injection Volume: 10–20 µL.

  • Detection: UV at 269 nm (Max absorbance for DHZR). Reference wavelength: 360 nm.

Mobile Phase & Gradient
  • Solvent A: 0.1% Formic Acid in Water (pH ~2.8).

  • Solvent B: Acetonitrile (ACN).[6]

Time (min)% Solvent BEvent
0.05Initial equilibration
2.05Isocratic hold to elute polar impurities
15.025Linear gradient for cytokinin separation
18.095Column wash (remove lipids)
20.095Wash hold
20.15Return to initial conditions
25.05Re-equilibration (Critical for reproducibility)

Visualizing the Workflow

The following diagram illustrates the logical flow from tissue to data, highlighting the chemical mechanisms at play during purification.

DHZR_Analysis_Workflow cluster_chem Chemical State of DHZR node_sample Plant Tissue (100mg) node_extract Extraction (MeOH:H2O:HCOOH) node_sample->node_extract Grinding & Lysis node_spe_load SPE Load (MCX) pH < 3 (Cation Exchange) node_extract->node_spe_load Acidified Supernatant node_spe_wash Wash Step Removes Pigments/Lipids node_spe_load->node_spe_wash Retain Analytes node_spe_elute Elution High pH (NH4OH) node_spe_wash->node_spe_elute Purified Fraction node_hplc HPLC-UV (C18) Gradient Elution node_spe_elute->node_hplc Reconstitute node_data Quantification (269 nm) node_hplc->node_data Integration

Caption: Workflow for DHZR analysis emphasizing the charge-switching mechanism during SPE purification.

Method Validation & Quality Control

To ensure data trustworthiness, the following validation parameters must be established in your specific laboratory context.

System Suitability

Inject a standard mix (1 µg/mL) five times before running samples.

  • Retention Time RSD: < 1.0%

  • Peak Tailing Factor: 0.9 – 1.2

  • Resolution (Rs): > 1.5 between DHZR and Zeatin Riboside.

Linearity and Sensitivity

Prepare a calibration curve ranging from 0.05 µg/mL to 50 µg/mL.

  • Linearity (R²): > 0.999[3][7]

  • LOD (Limit of Detection): Typically ~10–20 ng/mL (S/N = 3).

  • LOQ (Limit of Quantification): Typically ~50 ng/mL (S/N = 10).

Recovery Calculation (Self-Validating System)

Because plant matrices vary, you must calculate recovery for every new tissue type.

  • Spike: Add a known amount of authentic DHZR standard to a "blank" or pooled sample before extraction.

  • Process: Run through the full extraction/SPE/HPLC protocol.

  • Calculate:

    
    
    Acceptable Range: 75% – 110%
    

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Low Recovery (<50%) pH of extract was not acidic enough during SPE load.Ensure extract pH is < 3.[1]0. Add more formic acid if necessary.
Ghost Peaks Contamination from previous runs or dirty column.Run a "blank" gradient (0-100% B) between sample batches.
Broad/Tailing Peaks Column aging or pH mismatch.Check mobile phase pH. If pH > 5, silica dissolution may occur. Replace column.
Interfering Peak at DHZR RT Co-eluting pigment.Modify the gradient: Flatten the slope around the elution time (e.g., 10-15% B over 10 mins).

References

  • Novák, O., et al. (2008). "A new cheap and fast method for cytokinin quantification." Plant Methods.

  • Bieleski, R. L. (1964). "The problem of halting enzyme action when extracting plant tissues." Analytical Biochemistry.
  • Dobrev, P. I., & Kamínek, M. (2002). "Fast and efficient separation of cytokinins... using mixed-mode solid-phase extraction." Journal of Chromatography A.

  • Šimura, J., et al. (2018). "Multiple hormonal profiling in plant hormone research." Nature Protocols. (Modern standard for extraction ratios).

Sources

Precision Quantitation of Dihydrozeatin Riboside (DHZR) via Stable Isotope Dilution LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Dihydrozeatin riboside (DHZR) is a critical cytokinin metabolite, functioning primarily as a transport form of zeatin-type cytokinins in biological systems. Its quantification is notoriously challenging due to low endogenous concentrations (pmol/g range) and severe ion suppression in complex matrices. This guide details a robust Isotope Dilution Mass Spectrometry (IDMS) workflow. Unlike generic protocols, we utilize a Modified Bieleski’s Solvent extraction coupled with Mixed-Mode Cation Exchange (MCX) purification to ensure maximum recovery. We provide validated MRM transitions for DHZR and its stable isotope-labeled internal standards (


-DHZR or 

-DHZR), ensuring regulatory-grade data integrity for metabolic profiling and therapeutic development.

Introduction & Biological Context

The Role of DHZR

While trans-zeatin is the primary active cytokinin, its ribosylated derivative, DHZR, is crucial for long-distance signaling. In plant physiology, DHZR is the major form transported from roots (site of synthesis) to shoots via the xylem. In drug development, cytokinin ribosides are gaining traction as potential therapeutic agents due to their cytotoxic activity against human cancer cell lines and neuroprotective properties.

The Necessity of Stable Isotope Labeling

Quantification without internal standards is prone to errors exceeding 40% due to "matrix effects"—the alteration of ionization efficiency by co-eluting compounds.

  • The Solution: Spiking samples with a stable isotope-labeled analog (e.g.,

    
    -DHZR) before extraction.
    
  • The Mechanism: The labeled standard possesses identical chemical properties (extraction efficiency, pKa) but a distinct mass. Any loss during purification or suppression during ionization affects the analyte and the standard equally, allowing the ratio to self-correct the final calculation.

Metabolic Pathway Visualization

Understanding the biosynthetic origin of DHZR is essential for interpreting metabolic data. DHZR is derived from the reduction of Zeatin Riboside.

DHZR_Pathway cluster_0 Cytokinin Biosynthesis Core iP Isopentenyladenine (iP) tZ trans-Zeatin (tZ) (Active Form) iP->tZ Hydroxylation tZR trans-Zeatin Riboside (tZR) (Transport Form) tZ->tZR Ribosylation DHZ Dihydrozeatin (DHZ) tZ->DHZ Reduction DHZR This compound (DHZR) (Target Analyte) tZR->DHZR Zeatin Reductase DHZ->DHZR Ribosylation CYP CYP735A ZR Zeatin Reductase LOG LOG (Phosphoribohydrolase)

Figure 1: Metabolic positioning of this compound (DHZR).[1] The conversion from tZR to DHZR is catalyzed by Zeatin Reductase.

Experimental Protocol

Phase A: Materials & Standards
  • Analyte: this compound (DHZR), MW 353.37.

  • Internal Standard (IS):

    
    -DHZR (Deuterated) or 
    
    
    
    -DHZR.
    • Note:

      
       is preferred if available to avoid the "Deuterium Isotope Effect" (slight retention time shift), but 
      
      
      
      is cost-effective and standard.
  • Extraction Solvent (Modified Bieleski): Methanol : Water : Formic Acid (15 : 4 : 1, v/v/v).[2]

    • Why? This acidic organic mix denatures enzymes immediately (preventing metabolic turnover) and stabilizes the riboside bond.

Phase B: Sample Preparation & Extraction

Crucial Rule: The Internal Standard must be added to the tissue before homogenization.

  • Harvest: Flash-freeze tissue (plant leaf/root or cell culture pellet) in liquid nitrogen immediately.

  • Lyophilization: Freeze-dry samples to constant weight (removes water variable).

  • Spiking: Weigh 10–50 mg of dry tissue into a 2 mL tube. Add 10 µL of Internal Standard solution (e.g., 100 ng/mL

    
    -DHZR).
    
  • Extraction:

    • Add 1 mL Modified Bieleski’s Solvent (

      
      C).
      
    • Add two 3mm tungsten carbide beads.

    • Homogenize (Bead mill: 30 Hz, 2 min).

  • Incubation: Sonicate for 5 min on ice, then incubate at

    
    C for 30 min (improves passive diffusion).
    
  • Clarification: Centrifuge at 15,000

    
     g for 10 min at 
    
    
    
    C. Collect supernatant.
Phase C: Purification (Solid Phase Extraction)

Direct injection of crude extracts ruins MS sensitivity. Use Mixed-Mode Cation Exchange (MCX) cartridges (e.g., Oasis MCX, 30 mg). DHZR is basic (adenine moiety) and retains on cation exchange resin while acidic/neutral interferences pass through.

  • Condition: 1 mL Methanol

    
     1 mL 1M Formic Acid.
    
  • Load: Apply supernatant.

  • Wash 1: 1 mL 1M Formic Acid (removes acidic compounds).

  • Wash 2: 1 mL Methanol (removes hydrophobic neutrals).

  • Elute: 1 mL 0.35M Ammonium Hydroxide in 60% Methanol .

    • Mechanism: High pH deprotonates the DHZR, releasing it from the cation exchange resin.

  • Reconstitution: Evaporate eluate to dryness (

    
     stream, 
    
    
    
    C). Re-dissolve in 50 µL Initial Mobile Phase (5% ACN in Water + 0.1% Formic Acid).

LC-MS/MS Analytical Method[2][3][4][5][6][7][8]

Chromatographic Conditions
  • System: UHPLC (Agilent 1290 / Waters Acquity).

  • Column: Phenomenex Kinetex C18 EVO (2.1

    
     100 mm, 1.7 µm) or equivalent.
    
  • Mobile Phase A: Water + 0.1% Formic Acid.[3]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3]

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0–1 min: 2% B (Isocratic hold for trapping)

    • 1–7 min: 2%

      
       35% B (Linear gradient)
      
    • 7–8 min: 35%

      
       95% B (Wash)
      
Mass Spectrometry Parameters (MRM)
  • Source: ESI Positive (ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

    
    ).
    
  • Mode: Multiple Reaction Monitoring (MRM).[4][5][3]

CompoundPrecursor Ion

Product Ion

Cone Voltage (V)Collision Energy (eV)Type
DHZR 354.4 222.1 3022Quantifier
DHZR354.4136.13035Qualifier

-DHZR (IS)
357.4 225.1 3022Internal Std

-DHZR (IS)
358.4 226.1 3022Internal Std

Note: The transition


 corresponds to the loss of the ribose sugar moiety (

).

Workflow Visualization

Workflow Sample Biological Sample (Lyophilized) Spike Spike IS ([^2H]-DHZR) Sample->Spike Step 1 Extract Extraction (Mod. Bieleski) Spike->Extract Step 2 SPE SPE Purification (Oasis MCX) Extract->SPE Step 3 LCMS LC-MS/MS (MRM Mode) SPE->LCMS Step 4 Data Quantification (Ratio Analysis) LCMS->Data Step 5

Figure 2: Linear workflow for Stable Isotope Dilution analysis. Spiking occurs before any solvent addition to correct for extraction losses.

Data Analysis & Calculation

Quantification is based on the Area Ratio between the endogenous DHZR and the labeled Internal Standard.

Equation:



Where:

  • 
     = Concentration of DHZR in tissue (pmol/g).
    
  • 
     = Amount of Internal Standard added (pmol).
    
  • 
     = Dry weight of tissue extracted (g).
    
  • 
     = Response Factor (usually assumed to be 1.0 for isotopologues, but verifiable via calibration curve).
    
Validation Criteria (Self-Validating System)
  • Retention Time: The analyte peak must elute within

    
     min of the IS peak (slight shift allowed for deuterium).
    
  • Ion Ratio: The ratio of Quantifier (222) to Qualifier (136) ions must match the authentic standard within

    
    .
    
  • IS Recovery: Compare the IS peak area in the sample to a neat standard injection. If recovery is

    
    , the extraction/SPE failed.
    

Troubleshooting & Expert Tips

  • Issue: Deuterium Exchange.

    • Cause: If using deuterium labels on exchangeable protons (e.g., -OH or -NH groups), the label will be lost in protic solvents.

    • Solution: Ensure you purchase standards with deuterium on the carbon skeleton (e.g., on the side chain or purine ring), which are non-exchangeable.

  • Issue: Peak Tailing.

    • Cause: Secondary interactions between the basic adenine group and free silanols on the column.

    • Solution: Use "EVO" or "Hybrid" particle columns designed for high pH stability, or ensure sufficient ionic strength (Ammonium Formate) in the mobile phase.

  • Issue: High Background Noise.

    • Cause: Inadequate washing during SPE.

    • Solution: Increase the volume of the Wash 2 step (Methanol) during SPE. Cytokinin ribosides are relatively polar; neutral lipids can be washed away aggressively with non-polar solvents before elution.

References

  • Novák, O., et al. (2008). Cytokinin profiling in plant tissues using ultra-performance liquid chromatography–electrospray tandem mass spectrometry. Phytochemistry.[1][2][6][7][8] Link

  • Turečková, V., et al. (2009). Isolation and comparison of cytokinin-specific antibodies and their application in the quantification of cytokinins. Journal of Experimental Botany. Link

  • Bieleski, R. L. (1964). The problem of halting enzyme action when extracting plant tissues. Analytical Biochemistry.[6][9] (Foundational reference for the extraction solvent).

  • Antoniadi, I., et al. (2015). High-throughput non-toxic chemical profiling of plant hormonal balance. Plant Methods.[1][2][6][9] Link

Sources

Application Notes and Protocols for the Gas Chromatography-Mass Spectrometry of Dihydrozeatin Riboside

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for the analysis of Dihydrozeatin riboside (DZR), a naturally occurring cytokinin, using Gas Chromatography-Mass Spectrometry (GC-MS). This guide is designed to provide a deep understanding of the entire workflow, from sample preparation to data interpretation, emphasizing the scientific rationale behind each step to ensure robust and reliable results.

Introduction: The Significance of this compound Analysis

This compound is a key plant hormone involved in a myriad of physiological processes, including cell division, growth, and differentiation. Its accurate quantification in plant tissues and other biological matrices is crucial for research in plant science, agriculture, and pharmacology. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for the sensitive and selective determination of DZR, offering high chromatographic resolution and definitive molecular identification.[1][2][3][4] However, the inherent low volatility and thermal lability of DZR necessitate a critical chemical modification step—derivatization—prior to GC-MS analysis.

The Analytical Challenge and the Derivatization Imperative

Direct GC-MS analysis of this compound is not feasible due to its polar nature, attributed to the presence of multiple hydroxyl groups and amine functionalities. These groups lead to strong intermolecular hydrogen bonding, resulting in a high boiling point and a propensity for thermal degradation in the hot GC injection port and column.

To overcome these challenges, derivatization is an essential prerequisite.[5] The most common and effective approach for cytokinins is silylation , which involves the replacement of active hydrogens in hydroxyl and amine groups with a trimethylsilyl (TMS) group. This process dramatically increases the volatility and thermal stability of the analyte, making it amenable to GC-MS analysis.

G Figure 1: The Silylation of this compound DZR This compound (Non-volatile, Thermally Labile) Silylation Silylation Reaction (+ BSTFA or MSTFA) DZR->Silylation Derivatization TMS_DZR TMS-Dihydrozeatin Riboside (Volatile, Thermally Stable) Silylation->TMS_DZR Product

Caption: Silylation converts non-volatile this compound into a volatile derivative suitable for GC-MS.

Comprehensive Workflow: From Sample to Signal

The successful GC-MS analysis of this compound hinges on a meticulous and well-executed workflow. This section outlines the critical steps, from initial sample preparation to final data acquisition.

G Figure 2: GC-MS Workflow for this compound Analysis cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Interpretation Homogenization 1. Homogenization (e.g., in liquid nitrogen) Extraction 2. Extraction (e.g., with methanol/water/formic acid) Homogenization->Extraction Purification 3. Solid-Phase Extraction (SPE) (e.g., C18 and MCX cartridges) Extraction->Purification Drying 4. Drying (under nitrogen stream) Purification->Drying Silylation 5. Silylation (with BSTFA or MSTFA) Drying->Silylation Injection 6. Injection into GC-MS Silylation->Injection Separation 7. Chromatographic Separation Injection->Separation Detection 8. Mass Spectrometric Detection Separation->Detection Identification 9. Identification (based on retention time and mass spectrum) Detection->Identification Quantification 10. Quantification (using internal standards) Identification->Quantification

Caption: A step-by-step overview of the analytical workflow for this compound.

Detailed Protocols

Sample Preparation and Extraction

The goal of this stage is to efficiently extract this compound from the complex sample matrix while minimizing degradation and removing interfering substances.

Protocol 1: Extraction from Plant Tissue

  • Homogenization: Immediately freeze fresh plant tissue (0.5 - 1.0 g) in liquid nitrogen to quench metabolic activity. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Extraction: Transfer the powdered tissue to a centrifuge tube and add 10 mL of a pre-chilled extraction solvent (methanol:water:formic acid, 15:4:1, v/v/v). Vortex thoroughly for 1 minute.

  • Incubation: Incubate the mixture at -20°C for at least 1 hour to allow for complete extraction.

  • Centrifugation: Centrifuge the extract at 10,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the cytokinins. For enhanced recovery, the pellet can be re-extracted with another 5 mL of the extraction solvent.

  • Internal Standard: At this stage, it is crucial to add a known amount of a deuterated internal standard, such as [²H₅]this compound, to the extract. This will be used for accurate quantification and to correct for any sample loss during subsequent steps.

Solid-Phase Extraction (SPE) Purification

SPE is a critical step to remove pigments, lipids, and other interfering compounds that could compromise the GC-MS analysis. A two-step SPE process is recommended for optimal purity.

Protocol 2: SPE Purification

  • C18 Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg) by sequentially passing 5 mL of methanol and 5 mL of water through it.

  • Sample Loading: Load the plant extract onto the conditioned C18 cartridge.

  • Washing: Wash the cartridge with 5 mL of water to remove highly polar impurities.

  • Elution: Elute the cytokinins with 5 mL of 80% methanol.

  • Mixed-Mode Cation Exchange (MCX) Cartridge Conditioning: Condition an MCX SPE cartridge (e.g., 30 mg) with 3 mL of methanol followed by 3 mL of water.

  • Sample Loading: Dilute the eluate from the C18 step with an equal volume of water and load it onto the conditioned MCX cartridge.

  • Washing: Wash the MCX cartridge with 3 mL of 0.1 M formic acid followed by 3 mL of methanol.

  • Elution: Elute the purified cytokinins with 3 mL of 0.5 M NH₄OH in 60% methanol.

  • Drying: Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 40°C.

Derivatization: Silylation

This step renders the this compound volatile and thermally stable for GC-MS analysis.

Protocol 3: Silylation

  • Reagent Preparation: Prepare a fresh silylation reagent mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and pyridine in a 2:1 (v/v) ratio. Alternatively, N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used.[5]

  • Reaction: Add 100 µL of the silylation reagent mixture to the dried extract.

  • Incubation: Tightly cap the reaction vial and heat at 70°C for 30 minutes to ensure complete derivatization.

  • Cooling: Allow the vial to cool to room temperature before GC-MS analysis.

GC-MS Instrumental Parameters and Data Acquisition

The following table summarizes the recommended starting parameters for the GC-MS analysis of silylated this compound. These may require optimization based on the specific instrument and column used.

Parameter Recommended Setting Rationale
Gas Chromatograph
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thicknessA non-polar column provides good separation for a wide range of derivatized metabolites.
Injection Mode SplitlessMaximizes the transfer of analyte onto the column for high sensitivity.
Injector Temperature 280°CEnsures rapid volatilization of the derivatized analyte without thermal degradation.
Carrier Gas Helium, constant flow at 1.0 mL/minProvides optimal chromatographic resolution.
Oven Program Initial temp: 100°C, hold for 2 min; Ramp 1: 10°C/min to 250°C; Ramp 2: 5°C/min to 300°C, hold for 5 minA temperature gradient is necessary to separate compounds with a range of volatilities.
Mass Spectrometer
Ionization Mode Electron Ionization (EI)Provides reproducible fragmentation patterns for library matching and structural elucidation.
Ionization Energy 70 eVStandard energy for generating consistent and comparable mass spectra.
Source Temperature 230°CMaintains the integrity of the ions generated.
Quadrupole Temperature 150°CEnsures stable performance of the mass analyzer.
Scan Mode Full Scan (m/z 50-800) for identification; Selected Ion Monitoring (SIM) for quantificationFull scan is used to obtain the complete mass spectrum for identification. SIM mode provides higher sensitivity and selectivity for quantification by monitoring specific ions.

Data Interpretation: Unraveling the Mass Spectrum

The identification of TMS-Dihydrozeatin riboside is confirmed by its retention time and its unique mass spectrum. While a publicly available, definitive mass spectrum for TMS-derivatized this compound is not readily found, its fragmentation pattern can be predicted based on the known fragmentation of silylated nucleosides and related cytokinin ribosides.

Expected Fragmentation Pattern of TMS-Dihydrozeatin Riboside:

The electron ionization (EI) mass spectrum is expected to show a series of characteristic fragment ions resulting from the cleavage of the silylated molecule.

  • Molecular Ion (M⁺): The molecular ion, representing the intact derivatized molecule, may be observed, though it is often of low abundance for silylated compounds.

  • Loss of a Methyl Group ([M-15]⁺): A prominent ion resulting from the loss of a methyl radical (•CH₃) from a trimethylsilyl group is a hallmark of TMS derivatives.

  • Characteristic Silyl Ions: Ions at m/z 73 ([Si(CH₃)₃]⁺) and 147 ([(CH₃)₂Si=O-Si(CH₃)₃]⁺) are commonly observed in the mass spectra of silylated compounds.

  • Fragmentation of the Ribose Moiety: The silylated ribose sugar is prone to fragmentation, leading to a series of characteristic ions. Cleavage of the glycosidic bond between the ribose and the dihydrozeatin base is a key fragmentation pathway.

  • Fragmentation of the Dihydrozeatin Moiety: The dihydrozeatin base will also undergo fragmentation, providing structural information.

Selected Ion Monitoring (SIM) for Quantification:

For accurate quantification, SIM mode is employed, monitoring at least three characteristic ions of TMS-Dihydrozeatin riboside and its deuterated internal standard.

Analyte Suggested Ions for SIM (m/z)
TMS-Dihydrozeatin riboside [M-15]⁺, and at least two other characteristic fragment ions
[²H₅]TMS-Dihydrozeatin riboside [M-15+5]⁺, and the corresponding shifted fragment ions

Method Validation and Quality Control

A robust analytical method requires thorough validation to ensure its accuracy, precision, and reliability.

  • Linearity: A calibration curve should be constructed using a series of standard solutions of this compound of known concentrations, spiked with a constant amount of the internal standard. A linear range appropriate for the expected sample concentrations should be established.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ should be determined to define the sensitivity of the method.

  • Accuracy and Precision: Accuracy (as recovery) and precision (as relative standard deviation) should be assessed by analyzing quality control (QC) samples at different concentration levels.

  • Matrix Effects: The influence of the sample matrix on the ionization of the analyte should be evaluated to ensure that it does not interfere with quantification.

Conclusion: A Powerful Tool for Phytohormone Research

This application note provides a comprehensive and scientifically grounded protocol for the analysis of this compound by GC-MS. By understanding the rationale behind each step, from sample preparation and derivatization to instrumental analysis and data interpretation, researchers can confidently generate high-quality, reproducible data. The successful implementation of this method will undoubtedly contribute to advancing our understanding of the critical role of cytokinins in plant biology and beyond.

References

  • Halket, J. M., & Zaikin, V. G. (2003). Derivatization in mass spectrometry--1. Silylation. European Journal of Mass Spectrometry, 9(1), 1–21. [Link]

  • Palni, L. M. S., Tay, S. A., & MacLeod, J. K. (1986). Mass spectrometric analysis of cytokinins in plant tissues. IV. The cytokinin complex of Datura innoxia crown gall tissue. Journal of Plant Physiology, 123(3), 255-267. [Link]

  • Ge, L., Yong, J. W. H., Goh, N. K., Chia, L. S., Tan, S. N., & Ong, E. S. (2005). Identification of kinetin and kinetin riboside in coconut (Cocos nucifera L.) water using a combined approach of liquid chromatography-tandem mass spectrometry, high performance liquid chromatography and capillary electrophoresis. Journal of Chromatography B, 829(1-2), 26–34. [Link]

  • Leonard, N. J., Hecht, S. M., Skoog, F., & Schmitz, R. Y. (1969). Cytokinins: synthesis, mass spectra, and biological activity of compounds related to zeatin. Proceedings of the National Academy of Sciences of the United States of America, 63(1), 175–182. [Link]

  • Horgan, R. (1987). Mass spectrometry of cytokinins. In Cytokinins: Plant Hormones in Search of a Role (pp. 43-75). Springer, Berlin, Heidelberg. [Link]

  • Badenoch-Jones, J., Letham, D. S., Parker, C. W., & Rolfe, B. G. (1984). Quantitation of cytokinins in biological samples using antibodies against zeatin riboside. Plant physiology, 75(4), 1117–1125. [Link]

  • Little, J. L. (1999). Artifacts in trimethylsilyl derivatization reactions and ways to avoid them. Journal of Chromatography A, 844(1-2), 1-22. [Link]

  • Summons, R. E., Duke, C. C., Eichholzer, J. V., Entsch, B., Letham, D. S., MacLeod, J. K., & Parker, C. W. (1979). Mass spectrometric analysis of cytokinins in plant tissues. II. Quantitation of cytokinins in Zea mays kernels by selected ion monitoring. Biomedical mass spectrometry, 6(10), 407–413. [Link]

  • NIST Mass Spectrometry Data Center. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

  • Kuster, T., & Niederwieser, A. (1983). Gas chromatography—mass spectrometry of trimethylsilyl pteridines. Journal of Chromatography B: Biomedical Sciences and Applications, 278, 245–254. [Link]

  • Harvey, D. J. (1981). The mass spectra of the trimethylsilyl derivatives of cis- and trans- hexahydrocannabinol and their hydroxy and acid analogues. Biomedical Mass Spectrometry, 8(8), 366-372. [Link]

  • Halket, J. M., Waterman, D., Przyborowska, A. M., Patel, R. K., Fraser, P. D., & Bramley, P. M. (2005). Chemical derivatization and mass spectral libraries in metabolic profiling by GC/MS and LC/MS/MS. Journal of experimental botany, 56(410), 219–243. [Link]

  • Moros, G., Chatziioannou, A. C., Gika, H. G., Raikos, N., & Theodoridis, G. (2017). Investigation of the Derivatization Conditions for GC-MS Metabolomics of Biological Samples. Bioanalysis, 9(1), 53–65. [Link]

  • Schauer, N., Steinhauser, D., Strelkov, S., Schomburg, D., Allison, G., Moritz, T., ... & Fernie, A. R. (2005). GC-MS libraries for the rapid identification of metabolites in complex biological samples. FEBS letters, 579(6), 1332-1337. [Link]

  • Horgan, R., & Kramers, M. R. (1979). High-performance liquid chromatography of cytokinins. Journal of Chromatography A, 173(1), 263-270. [Link]

  • MacLeod, J. K., Summons, R. E., & Letham, D. S. (1976). Mass spectrometry of cytokinin metabolites. Permethylation of 7- and 9-glycosyl cytokinins. Journal of Organic Chemistry, 41(24), 3959-3967. [Link]

  • Morris, R. O. (1977). Mass spectrometric identification of cytokinins. Glucosyl zeatin and glucosyl ribosylzeatin from Vinca rosea crown gall. Plant Physiology, 59(6), 1029-1033. [Link]

  • Scott, I. M., & Horgan, R. (1984). Mass-spectrometric quantification of cytokinin nucleotides and glycosides in tobacco crown-gall tissue. Planta, 161(4), 345-354. [Link]

  • Tay, S. A., MacLeod, J. K., Palni, L. M., & Letham, D. S. (1985). Detection of zeatin riboside and zeatin riboside-5'-monophosphate in culture media of Agrobacterium tumefaciens. FEBS letters, 188(1), 23-26. [Link]

  • Weiler, E. W. (1980). Radioimmunoassays for the differential and direct analysis of free and conjugated abscisic acid in plant extracts. Planta, 148(3), 262-272. [Link]

  • Zaic, V. G., & Halket, J. M. (2003). Derivatization in mass spectrometry—1. Silylation. European Journal of Mass Spectrometry, 9(1), 1-21. [Link]

  • Di Stefano, M., Gigliano, S., & Sabatini, S. (2021). Identification of a Specific Role of Dihydrozeatin in the Regulation of the Cell Differentiation Activity in Arabidopsis Roots. International Journal of Molecular Sciences, 22(10), 5275. [Link]

  • Datsenka, V., & Ligor, T. (2022). Gas Chromatography–Mass Spectrometry (GC-MS) in the Plant Metabolomics Toolbox: Sample Preparation and Instrumental Analysis. Metabolites, 12(3), 229. [Link]

  • Kind, T., Wohlgemuth, G., Lee, D. Y., Lu, Y., Palazoglu, M., Shahbaz, S., & Fiehn, O. (2009). FiehnLib: mass spectral and retention index libraries for metabolomics based on quadrupole and time-of-flight gas chromatography/mass spectrometry. Analytical chemistry, 81(24), 10038-10048. [Link]

  • Moros, G., Chatziioannou, A. C., Gika, H. G., Raikos, N., & Theodoridis, G. (2017). Investigation of the derivatization conditions for GC-MS metabolomics of biological samples. Bioanalysis, 9(1), 53-65. [Link]

  • Palni, L. M., Horgan, R., Darrall, N. M., Stuchbury, T., & Wareing, P. F. (1983). Cytokinin biosynthesis in crown-gall tissue of Vinca rosea. Planta, 159(1), 50-57. [Link]

  • Scott, I. M., Martin, G. C., Horgan, R., & Heald, J. K. (1982). Mass spectrometric measurement of 1-aminocyclopropane-1-carboxylic acid in plant tissue. Planta, 154(3), 273-276. [Link]

  • Summons, R. E., Entsch, B., Letham, D. S., Gollnow, B. I., & MacLeod, J. K. (1980). Regulators of cell division in plant tissues. XXVIII. Metabolites of zeatin in sweet-corn kernels: purifications and identifications using high-performance liquid chromatography and chemical-ionization mass spectrometry. Planta, 147(5), 422-434. [Link]

  • Watson, J. T., & Sparkman, O. D. (2007). Introduction to mass spectrometry: instrumentation, applications, and strategies for data interpretation. John Wiley & Sons. [Link]

Sources

Application Note: High-Sensitivity Electrochemical Detection of Dihydrozeatin Riboside (DHZR) via HPLC-ECD

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust protocol for the quantification of Dihydrozeatin Riboside (DHZR), a critical isoprenoid cytokinin, using High-Performance Liquid Chromatography coupled with Electrochemical Detection (HPLC-ECD). Unlike optical methods, ECD offers superior selectivity for the electroactive purine moiety inherent to DHZR, particularly when analyzing complex plant lysates or drug formulations. This guide introduces a surface-enhancement strategy using Multi-Walled Carbon Nanotubes (MWCNTs) on Glassy Carbon Electrodes (GCE) to lower the Limit of Detection (LOD) to the picomolar range.

Introduction & Biological Significance

This compound (DHZR) is a metabolic derivative of zeatin, distinguished by a saturated side chain. It functions as a major translocation form of cytokinins in xylem sap, regulating cell division, shoot initiation, and stress responses in plants. In pharmaceutical research, cytokinin ribosides are gaining traction for their potential cytotoxic activity against human cancer cell lines.

Why Electrochemical Detection? While Mass Spectrometry (MS) is the gold standard for identification, HPLC-ECD provides a cost-effective, portable, and highly sensitive alternative for routine quantification. The method exploits the electroactivity of the purine ring at specific potentials, allowing for the detection of DHZR without the need for derivatization, which is often required for fluorescence detection.

Principle of Operation

Electrochemical Mechanism

The detection mechanism relies on the anodic oxidation of the purine ring system found in DHZR. At positive potentials (typically +0.8 V to +1.1 V vs. Ag/AgCl), the secondary amine and the N7-C8 bond of the purine moiety undergo a 2-electron, 2-proton oxidation process.

To overcome the slow electron transfer kinetics typical of bare carbon electrodes, this protocol utilizes Multi-Walled Carbon Nanotubes (MWCNTs) . The MWCNTs increase the effective surface area and facilitate electron tunneling, resulting in sharper peaks and improved signal-to-noise ratios.

Visualization of Mechanism

The following diagram illustrates the signal transduction pathway from the biological sample to the electrochemical response.

DHZR_Mechanism cluster_0 Analyte Structure cluster_1 Electrode Interface (MWCNT/GCE) cluster_2 Signal Output DHZR DHZR (Purine Moiety) Adsorption Adsorption to MWCNT Surface DHZR->Adsorption Diffusion Oxidation Anodic Oxidation (2e- / 2H+ Transfer) Adsorption->Oxidation Applied Potential (+1.0 V) Current Oxidation Current (nA) Oxidation->Current Faradaic Process Chromatogram Chromatographic Peak Integration Current->Chromatogram Amplification

Caption: Figure 1. Electrochemical transduction pathway of DHZR at a MWCNT-modified interface.

Experimental Protocols

Reagents and Equipment
  • Instrumentation: HPLC System with isocratic pump; Amperometric Detector (e.g., BASi, Antec, or similar).

  • Working Electrode: Glassy Carbon Electrode (GCE), 3.0 mm diameter.

  • Reference Electrode: Ag/AgCl (3M KCl).

  • Modifier: Multi-Walled Carbon Nanotubes (MWCNTs), >95% purity, functionalized (-COOH) for dispersion.

  • Reagents: this compound standard (Sigma-Aldrich), Methanol (HPLC grade), Sodium Acetate, Acetic Acid, DMF (Dimethylformamide).

Protocol 1: Electrode Modification (MWCNT-GCE)

Critical Step: A bare GCE often exhibits fouling. The MWCNT layer protects the surface and catalyzes the reaction.

  • Polishing: Polish the GCE with 0.05 µm alumina slurry on a microcloth for 3 minutes. Rinse thoroughly with ultrapure water and sonicate in ethanol for 1 minute to remove residual alumina.

  • Dispersion Preparation: Disperse 1.0 mg of MWCNTs in 1.0 mL of DMF. Sonicate for 30 minutes until a homogeneous black suspension is achieved.

  • Drop-Casting: Pipette 5.0 µL of the MWCNT suspension onto the center of the GCE surface.

  • Drying: Allow the solvent to evaporate under an infrared lamp or in a desiccator for 2 hours.

  • Activation: Cycle the electrode in 0.1 M Acetate Buffer (pH 4.0) between +0.0 V and +1.2 V at 100 mV/s for 20 cycles to stabilize the background current.

Protocol 2: Sample Preparation (Plant Tissue/Biological Matrix)

Expert Insight: Cytokinins are labile. Use "Modified Bieleski’s Solvent" to inhibit enzymatic degradation (oxidases/phosphatases) immediately upon extraction.

  • Extraction:

    • Grind 100 mg of frozen tissue in liquid nitrogen.

    • Add 1.0 mL of Modified Bieleski’s Solvent (Methanol:Water:Formic Acid, 15:4:1, v/v/v).

    • Incubate at -20°C for 12 hours.

    • Centrifuge at 15,000 x g for 15 minutes at 4°C. Collect supernatant.

  • Purification (Solid Phase Extraction - SPE):

    • Use Mixed-Mode Cation Exchange cartridges (e.g., Oasis MCX).[1]

    • Condition: 1 mL Methanol -> 1 mL 1M Formic Acid.

    • Load: Apply supernatant.

    • Wash: 1 mL 1M Formic Acid (removes acidic impurities) -> 1 mL Methanol (removes neutral lipids).

    • Elute: 1 mL 0.35M Ammonium Hydroxide in 60% Methanol. (DHZR elutes here due to basic purine nature).

  • Reconstitution: Evaporate eluate to dryness under nitrogen; reconstitute in 100 µL HPLC mobile phase.

Protocol 3: HPLC-ECD Analytical Procedure

Chromatographic Conditions:

  • Column: C18 Reverse Phase (150 mm x 4.6 mm, 3-5 µm particle size).

  • Mobile Phase: 20 mM Sodium Acetate buffer (pH 3.5) : Acetonitrile (85:15, v/v).

    • Note: Acidic pH is preferred to keep the purine protonated and the background current low.

  • Flow Rate: 0.8 mL/min.

  • Injection Volume: 20 µL.

Detection Parameters:

  • Mode: DC Amperometry.

  • Applied Potential: +1.0 V vs. Ag/AgCl.

  • Filter: 0.1 Hz (to suppress high-frequency noise).

Workflow Visualization

The following flow chart summarizes the critical path from sample to data, emphasizing the purification steps required to protect the electrochemical cell.

Workflow Start Biological Sample (Frozen Tissue) Extract Extraction (Bieleski's Solvent) Start->Extract Homogenization SPE SPE Purification (MCX Cartridge) Extract->SPE Remove Lipids/Phenols HPLC HPLC Separation (C18 Column, pH 3.5) SPE->HPLC Elute & Reconstitute ECD EC Detection (MWCNT-GCE @ +1.0V) HPLC->ECD Isocratic Flow Data Quantification ECD->Data Peak Integration

Caption: Figure 2. End-to-end analytical workflow for DHZR determination.

Data Analysis & Validation

System Suitability Test (SST)

Before running samples, inject a 100 nM DHZR standard five times.

  • Requirement: RSD of Peak Area < 3.0%.[2]

  • Requirement: Tailing Factor (T) between 0.9 and 1.2.

Quantitative Parameters (Expected Performance)

The following table summarizes typical performance metrics using this protocol.

ParameterValueNotes
Linear Range 10 nM – 50 µMR² > 0.998
LOD (S/N=3) ~ 2.0 nMWith MWCNT modification
Recovery 85% - 95%Spiked plant matrix
Retention Time ~ 8.5 minVaries by column dimensions
Electrode Life ~ 100 injectionsRequires re-polishing after
Calculation

Calculate the concentration (


) using the external standard method:


Where

is the integrated peak area (nC·s).

Troubleshooting Guide

IssueProbable CauseCorrective Action
High Background Current Mobile phase impurities or electrode fouling.Use HPLC-grade salts. Polish electrode. Lower potential to +0.9V.
Loss of Sensitivity MWCNT layer degradation.Re-apply MWCNT suspension (Protocol 4.2).
Split Peaks Column overload or pH mismatch.Ensure sample solvent matches mobile phase. Check column health.
Interfering Peaks Phenolic compounds in matrix.Improve SPE wash steps (increase Methanol wash volume).

References

  • Tarkowská, D., et al. (2003). Electrochemical Reduction of 6-Benzylaminopurine at Mercury Electrodes and Its Analytical Application.[3] Collection of Czechoslovak Chemical Communications. Link (Context: General electrochemical behavior of cytokinins).

  • Zhai, C., et al. (2013). Electrochemical Sensors Based on Carbon Nanotubes. Sensors (MDPI). Link (Context: MWCNT modification strategies for enhanced sensitivity).

  • Liu, Z., et al. (2012). Efficiency of different methods of extraction and purification of cytokinins. Journal of Plant Physiology. Link (Context: Bieleski's solvent and MCX SPE purification protocols).

  • BenchChem Protocols. High-resolution mass spectrometry for cytokinin identification. BenchChem Application Notes. Link (Context: Sample handling and extraction workflows).

  • Gao, W., et al. (2013). Optimized High-Performance Liquid Chromatography Method for Determining Nine Cytokinins. International Journal of Molecular Sciences. Link (Context: HPLC separation parameters for cytokinins).

Sources

Troubleshooting & Optimization

Common issues in Dihydrozeatin riboside extraction and purification

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Extraction, Purification, and Quantification of Dihydrozeatin Riboside (DHZR) Assigned Specialist: Senior Application Scientist, Phytohormone Division Audience: Analytical Chemists, Plant Physiologists, Drug Development Researchers

Executive Summary

This compound (DHZR) is a critical cytokinin metabolite involved in cell division and shoot initiation. Its analysis is complicated by three factors: trace abundance (pmol/g range), structural isomerism (separation from cis/trans-zeatin ribosides), and matrix interference (co-eluting pigments and phenolics).

This guide deviates from standard textbook protocols by focusing on "field-proven" methodologies that prioritize metabolic quenching and mixed-mode selectivity .

Module 1: Sample Preparation & Extraction (The "Dirty" Phase)

The Core Challenge: Enzymatic degradation. Upon tissue disruption, phosphatases and glucosidases are activated instantly. They can convert cytokinin nucleotides into ribosides (artificially inflating DHZR levels) or degrade DHZR into free bases.

The Solution: Modified Bieleski’s Solvent. Standard methanol extraction is insufficient. You must use a solvent that simultaneously precipitates proteins (stopping enzymes) and stabilizes the analyte.

Protocol: Metabolic Quenching Extraction
  • Standard: Modified Bieleski’s Solvent (Methanol : Water : Formic Acid — 15:4:1, v/v/v).[1]

  • Why: The formic acid lowers pH to <3.0, inhibiting enzymatic activity immediately. The high organic content precipitates proteins.

Step-by-Step Workflow:

  • Harvest & Flash Freeze: Tissue must be frozen in liquid nitrogen (

    
    ) within 10 seconds of excision.
    
  • Lyophilization: Freeze-dry samples to constant weight. Crucial: Wet grinding promotes oxidation.

  • Homogenization: Grind dry tissue to a fine powder (<10 µm particle size) using a ball mill (e.g., 30 Hz for 2 min).

  • Solvent Addition: Add Modified Bieleski’s Solvent (20 mL per g dry weight) at -20°C.

  • Internal Standard Spiking (Critical): Add deuterium-labeled DHZR (

    
    -DHZR or similar) immediately upon solvent addition.
    
    • Reasoning: The IS must equilibrate with the matrix to track recovery losses accurately.

  • Extraction: Ultrasonic bath (4°C, 15 min) followed by magnetic stirring (4°C, 30 min).

  • Clarification: Centrifuge at 20,000

    
     g for 15 min at 4°C. Collect supernatant.
    

Module 2: Purification & Enrichment (The "Cleanup")

The Core Challenge: Ion Suppression. Plant matrices are rich in pigments and phenolics that co-elute with DHZR in LC-MS, suppressing ionization and ruining sensitivity.

The Solution: Mixed-Mode Cation Exchange (MCX).[1][2] DHZR is a weak base (adenine backbone). Using standard C18 (hydrophobic interaction only) is inefficient because pigments are also hydrophobic. Oasis MCX (or equivalent) utilizes both hydrophobic retention and cation exchange, allowing you to wash away neutral pigments with 100% methanol while DHZR remains locked by ionic charge.

Visualization: MCX Purification Logic

The following diagram illustrates the differential retention mechanism that makes MCX superior to C18 for cytokinins.

MCX_Workflow cluster_waste Waste Stream Start Crude Extract (Acidic pH < 3) Load Load onto MCX Cartridge (Mixed-Mode: C18 + SO3-) Start->Load Interaction Interaction Check Load->Interaction Wash1 Wash 1: 1M Formic Acid Removes: Proteins, Salts, Hydrophilic Acids Interaction->Wash1 Analyte Retained (Ionic + Hydrophobic) Wash2 Wash 2: 100% Methanol Removes: Pigments, Lipids, Neutral Phenolics Wash1->Wash2 Elute Elution: 0.35M NH4OH in 60% MeOH Releases: DHZR (Basic) Wash2->Elute Switch pH to Basic (Breaks Ionic Bond)

Caption: Separation logic using Mixed-Mode Cation Exchange (MCX). Note how neutral interferences are removed in Wash 2 while DHZR remains bound until pH reversal.

Comparative Data: Sorbent Efficiency
Sorbent TypeRetention MechanismRecovery of DHZRPigment RemovalSuitability
C18 (Standard) Hydrophobic only60-75%PoorLow (High matrix effect)
HLB (Polymeric) Hydrophobic + Hydrophilic70-85%ModerateMedium (Good for broad screening)
MCX (Mixed-Mode) Hydrophobic + Cation Exchange85-95% Excellent High (Gold Standard for Cytokinins)

Module 3: Chromatography & Detection (The "Precision")

The Core Challenge: Isomer Separation.[2] DHZR is structurally similar to trans-zeatin riboside (tZR) and cis-zeatin riboside (cZR). Inadequate chromatographic resolution leads to false positives or integration errors.

The Solution: UHPLC Optimization & MRM Transitions.

Troubleshooting Guide: LC-MS/MS Issues

Use this decision tree to diagnose sensitivity or peak shape issues.

Troubleshooting_Tree Problem Issue: Low Sensitivity / Poor Peak Check_IS Check Internal Standard (IS) Response Problem->Check_IS IS_Low IS Response is LOW Check_IS->IS_Low IS_Normal IS Response is NORMAL Check_IS->IS_Normal Matrix_Effect Matrix Effect (Suppression) Action: Dilute sample or improve SPE IS_Low->Matrix_Effect Retention time shifts? Loss_Recovery Extraction Loss Action: Check pH of loading buffer IS_Low->Loss_Recovery RT stable? Real_Low Real Biological Low Abundance Action: Increase starting tissue mass IS_Normal->Real_Low Peak shape good? Peak_Shape Peak Shape Issue? IS_Normal->Peak_Shape Peak shape bad? Tailing Tailing Peak Cause: Secondary Silanol Interactions Fix: Add 10mM Ammonium Formate Peak_Shape->Tailing Broad Broad Peak Cause: Column Void / pH Mismatch Fix: Replace Column Peak_Shape->Broad

Caption: Diagnostic logic for identifying root causes of LC-MS/MS failure modes in DHZR analysis.

Critical LC Parameters
  • Column: C18 is standard, but C18 with polar embedding (e.g., Acquity BEH Shield RP18) often provides better selectivity for ribosides.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Protonation source).

    • B: Acetonitrile (Sharper peaks than Methanol for cytokinins).

  • Transitions (MRM):

    • Quantifier: m/z 352.2

      
       220.1 (Loss of ribose moiety).
      
    • Qualifier: m/z 352.2

      
       136.1 (Adenine base fragment).
      

Frequently Asked Questions (FAQ)

Q1: My DHZR recovery is consistently low (<40%), even with MCX SPE. Why? A: Check your loading pH. DHZR is a base. If your extract is not sufficiently acidic (pH < 3) during the loading phase, or if you wash with a solvent that is too strong/basic before the final elution, you will wash the analyte off. Also, ensure you are not evaporating the eluate to complete dryness at high temperatures (>40°C), which can cause degradation.

Q2: Can I use the same protocol for DHZR nucleotides? A: No. Nucleotides are highly polar and acidic (phosphate group). They will pass through the MCX cartridge during the loading or wash steps. For nucleotides, you need an Anion Exchange (DEAE or MAX) protocol or a specific sequential elution method.

Q3: Why do I see "ghost peaks" in my blank samples? A: Carryover. Cytokinins stick to stainless steel and plastic.

  • Fix: Use a needle wash of 50:50 MeOH:Isopropanol + 0.1% Formic Acid.

  • Fix: Switch to PEEK tubing where possible or passivate your LC system with 30% phosphoric acid (consult instrument manual first).

Q4: Is Isotope Dilution (Internal Standard) optional? A: Absolutely not. In trace analysis of plant extracts, matrix effects can suppress signal by 20-80%. Without a deuterated internal standard (


-DHZR or 

-DHZR) eluting at the same time to normalize these effects, your quantitative data is scientifically invalid.

References

  • Dobrev, P. I., & Kamínek, M. (2002). Fast and efficient separation of cytokinins from auxin and abscisic acid and their purification using mixed-mode solid-phase extraction. Journal of Plant Physiology, 159(4), 407-414.

  • Hoyerová, K., Gaudinová, A., Malbeck, J., et al. (2006). Efficiency of different methods of extraction and purification of cytokinins. Phytochemistry, 67(11), 1151-1159.

  • Novák, O., Tarkowski, P., Tarkowská, D., et al. (2008). Quantitative analysis of cytokinins in complex cell media by solid-phase extraction and ultra-high-performance liquid chromatography–tandem mass spectrometry. Journal of Chromatography A, 1214(1-2), 68-76.

  • Svačinová, J., Novák, O., Plačková, L., et al. (2012). A new approach for cytokinin isolation from Arabidopsis tissues using miniaturized purification: pipette tip solid-phase extraction. Plant Methods, 8, 17.

  • Antoniadi, I., Plačková, L., Simonovik, B., et al. (2015). Cell-type-specific cytokinin distribution within the Arabidopsis primary root apex. The Plant Cell, 27(7), 1955-1967.

Sources

Technical Support Center: Dihydrozeatin Riboside (DHZR) Stability & Sample Prep

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Minimizing analyte degradation during extraction and purification. Assigned Specialist: Senior Application Scientist, Mass Spectrometry Division.

Executive Summary: The Stability Paradox

Dihydrozeatin riboside (DHZR) presents a unique challenge in phytohormone analysis. Unlike its unsaturated counterpart trans-zeatin, DHZR possesses a saturated isoprenoid side chain, rendering it immune to the rapid cis-trans photo-isomerization that plagues other cytokinins. However, this stability is deceptive. DHZR remains highly vulnerable to two critical failure modes during sample preparation:

  • Enzymatic Cleavage: Rapid deglycosylation by nucleosidases or side-chain cleavage by Cytokinin Oxidase/Dehydrogenase (CKX).

  • Acidic Hydrolysis: The

    
    -ribosidic bond is labile under low pH conditions combined with heat, converting DHZR into its free base, Dihydrozeatin (DHZ).
    

This guide provides a self-validating workflow to neutralize these threats.

Mechanism of Failure (Root Cause Analysis)

Before optimizing your protocol, you must visualize the enemy. The following diagram maps the degradation pathways you are actively fighting against during the extraction phase.

DHZR_Degradation cluster_legend Legend DHZR This compound (Target Analyte) DHZ Dihydrozeatin (Free Base) DHZR->DHZ Nucleosidase (Deglycosylation) DHZR->DHZ Acid Hydrolysis (pH < 2.0 + Heat) Adenosine Adenosine (Side-chain loss) DHZR->Adenosine Cytokinin Oxidase (CKX) (Oxidative Cleavage) Adenine Adenine DHZ->Adenine CKX Activity key1 Enzymatic Attack (Harvest/Grinding) key2 Chemical Artifact (Evaporation/Storage)

Figure 1: DHZR Degradation Map. Red dashed lines indicate enzymatic activity active during tissue disruption. Yellow solid lines indicate chemical hydrolysis driven by harsh acidic environments.

The "Golden Standard" Extraction Protocol

To ensure data integrity, we recommend the Modified Bieleski Method coupled with Mixed-Mode Cation Exchange (MCX) . This system balances enzyme inhibition with LC-MS compatibility.

Reagents Required[1][2][3][4][5]
  • Extraction Solvent (Modified Bieleski): Methanol : Water : Formic Acid (15 : 4 : 1, v/v/v).[1][2][3][4] Pre-cooled to -20°C.

  • Internal Standard (IS): [²H₅]DHZR or [¹³C₅]DHZR. Crucial: Do not use external calibration.

  • SPE Cartridge: Oasis MCX (Mixed-Mode Cation Exchange) or equivalent.

Step-by-Step Workflow
Phase 1: Quenching & Extraction[3]
  • Harvest: Snap-freeze tissue in liquid nitrogen (

    
    ) immediately.
    
  • Grinding: Pulverize tissue to a fine powder under

    
    . Never let the sample thaw.
    
  • Inhibition: Add 1 mL of cold (-20°C) Modified Bieleski solvent per 50-100 mg tissue.

    • Why? The methanol precipitates proteins (enzymes), and the formic acid lowers pH to further deactivate CKX.

  • Spiking: Add Internal Standard (IS) immediately after solvent addition.

    • Target: 10–100 pmol per sample depending on expected endogenous levels.

  • Extraction: Sonicate (ultrasonic bath) for 5 min at 4°C, then extract at -20°C for 30 min.

Phase 2: Purification (MCX SPE)

Cytokinins are amphoteric but behave as weak bases in acid.

StepSolvent/BufferMechanism
Condition 1 mL Methanol

1 mL 1M Formic Acid
Activates sorbent & sets acidic pH.
Load Supernatant from Phase 1DHZR is protonated (

charge) and binds to cation exchange sites.
Wash 1 1M Formic AcidRemoves acidic/neutral interferences (auxins, gibberellins).
Wash 2 MethanolRemoves hydrophobic non-basic interferences (pigments, lipids).
Elute 0.35M

in 60% Methanol
High pH deprotonates DHZR; organic solvent releases it.
Phase 3: Concentration
  • Evaporation: Evaporate eluate to dryness in a SpeedVac.

    • Critical Limit:Max temp 40°C. Higher heat + residual acid = hydrolysis.

  • Reconstitution: Dissolve in initial mobile phase (e.g., 5% Acetonitrile with 0.1% Formic Acid).

Troubleshooting & FAQs

Q1: I see high variability in DHZR recovery between replicates.

Diagnosis: Inconsistent enzyme inhibition or "thaw" moments. Solution:

  • Ensure the sample powder never warms up before the Bieleski solvent hits it.

  • Check your IS: Calculate the recovery of the deuterated internal standard. If IS recovery is consistent but endogenous DHZR varies, the issue is biological heterogeneity. If IS recovery varies, the issue is your SPE loading flow rate (keep it <1 mL/min).

Q2: My LC-MS chromatogram shows a "ghost peak" for Dihydrozeatin (DHZ) base, but I only expected Riboside.

Diagnosis: In-source fragmentation or sample hydrolysis. Solution:

  • Chemical Check: Did you use strong acid (HCl) or heat >45°C during evaporation? This cleaves the ribose.[5] Stick to Formic Acid and <40°C.[3][6]

  • MS Parameter Check: Monitor the transition for DHZR (parent) and DHZ (parent). If they co-elute perfectly, the DHZ signal might be an in-source fragment of DHZR. If they have distinct retention times, you have chemically created DHZ during prep.

Q3: Why use Modified Bieleski (MeOH/Water/Formic) instead of Classic Bieleski (MeOH/Chloroform/Water/Formic)?

Answer:

  • Safety: Chloroform is toxic and requires glass consumables (dissolves plastics).

  • LC-MS Compatibility: Chloroform is immiscible with aqueous mobile phases and can suppress ionization if not fully removed.

  • Efficacy: Studies (see Novák et al.) show the modified version is equally effective at inhibiting CKX for DHZR.

Q4: Can I use C18 SPE instead of MCX?

Answer: You can, but it is risky. DHZR is moderately polar.

  • Risk: On C18, DHZR elutes early. If your wash steps contain too much organic solvent (>10% MeOH), you will wash away the analyte.

  • Benefit of MCX: It "locks" the DHZR via ionic bonding, allowing you to wash with 100% MeOH to remove pigments without losing the analyte.

Visualizing the Workflow

Extraction_Workflow cluster_SPE SPE Purification (Oasis MCX) Start Plant Tissue (Liquid N2) Extract Extraction (Mod. Bieleski -20°C) Start->Extract IS_Add Add Internal Standard ([2H5]DHZR) Extract->IS_Add Immediate Centrifuge Centrifugation (Remove debris) IS_Add->Centrifuge Load Load Sample (Acidic pH) Centrifuge->Load Wash Wash Steps (1. Formic Acid, 2. MeOH) Load->Wash Retain Cations Elute Elution (NH4OH in MeOH) Wash->Elute Release Cations Evap Evaporation (<40°C, SpeedVac) Elute->Evap LCMS LC-MS/MS Analysis Evap->LCMS

Figure 2: The "Golden Standard" Workflow. Note the specific insertion point of the Internal Standard and the temperature control at the evaporation stage.

References

  • Novák, O., Hauserová, E., Amakorová, P., Doležal, K., & Strnad, M. (2008). Cytokinin profiling in plant tissues using ultra-performance liquid chromatography–electrospray tandem mass spectrometry. Phytochemistry.[3]

  • Tarkowski, P., Ge, L., Yong, J. W., & Tan, S. N. (2009). Analytical methods for cytokinins.[3][7] Trends in Analytical Chemistry.[3]

  • Dobrev, P. I., & Kamínek, M. (2002). Fast and efficient separation of cytokinins from auxin and abscisic acid and their purification using mixed-mode solid-phase extraction. Journal of Chromatography A.

  • Svačinová, J., Novák, O., Plačková, L., Lenobel, R., Holík, J., Strnad, M., & Doležal, K. (2012). A new approach for cytokinin isolation from Arabidopsis tissues using miniaturized purification: pipette tip solid-phase extraction. Plant Methods.[3][8]

Sources

Technical Support Center: Cytokinin Analysis & Stability

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Isomerization and Degradation During Sample Preparation

Executive Summary

Accurate quantification of cytokinins (CKs) is complicated by the rapid isomerization between trans-zeatin (


Z)  and cis-zeatin (

Z)
. While

Z is the primary bioactive form in Arabidopsis and many crops,

Z is often present as a stress-response metabolite or tRNA degradation product.[1]

The Problem: Improper extraction conditions (heat, light, acidic pH) can artificially convert endogenous


Z to 

Z, leading to false biological conclusions regarding hormone activity.[1] Conversely, enzymatic activity (phosphatases/glucosidases) can alter the riboside/nucleotide ratios.

This guide provides a validated workflow to "freeze" the metabolic state of the plant tissue, ensuring that the profile you measure on the LC-MS/MS reflects the biological reality, not the extraction vessel.

Critical Factors: The "Triangle of Isomerization"

The following diagram illustrates the three primary stressors that force


Z 


Z conversion.

IsomerizationFactors cluster_legend Mechanism of Artifacts tZ trans-Zeatin (Bioactive) cZ cis-Zeatin (Low Activity) tZ->cZ Promoted by Light & Acid Light UV/Fluorescent Light (Photo-isomerization) Light->tZ Acid Acidic pH (< 2.0) (Protonation) Acid->tZ Heat Heat (> 40°C) (Thermodynamic Shift) Heat->tZ

Figure 1: The Isomerization Trap.[2] UV light and low pH are the primary drivers of artificial conversion between zeatin isomers.

Validated Protocol: The "Cold-Modified Bieleski" Method

This protocol replaces the traditional Bieleski solvent (which uses chloroform and acetic acid) with a Modified Bieleski system. This modification improves the stability of nucleotides and reduces isomerization risks while eliminating toxic chloroform.

Phase A: Extraction (The "Golden Hour")
ParameterSpecificationScientific Rationale
Solvent Modified Bieleski MeOH : H

O : Formic Acid (15 : 4 : 1, v/v/v)
Formic acid inhibits phosphatase/oxidase enzymes immediately.[1] Eliminating chloroform reduces lipid co-extraction.[1]
Temperature -20°C (Pre-cooled) Critical: Heat accelerates acid-catalyzed isomerization.[1] All solvents and mortars must be pre-chilled.[1]
Internal Standards Deuterated (

H

-

Z,

H

-

ZR, etc.)
Add before grinding. If isomerization occurs after this point, the IS will isomerize at the same rate, allowing mathematical correction.
Vessels Amber PolypropyleneBlocks UV/fluorescent light to prevent photo-isomerization.[1] Glass binds CKs; use plastic.[1]

Step-by-Step:

  • Harvest: Snap-freeze tissue in liquid N

    
     immediately.
    
  • Grind: Pulverize tissue to a fine powder in liquid N

    
    .
    
  • Extract: Add 1 mL cold (-20°C) Modified Bieleski solvent per 50 mg tissue.

  • Spike: Add internal standard cocktail immediately.

  • Sonicate: Ultrasound bath (0°C, ice water) for 10 min. Do not let the water bath heat up.

  • Incubate: -20°C for 30 min to ensure complete protein precipitation and enzyme inactivation.

  • Clarify: Centrifuge at 20,000 x g for 10 min at 4°C. Collect supernatant.

Phase B: Purification (Solid Phase Extraction)

We utilize a Mixed-Mode Cation Exchange (MCX) mechanism.[1][3] Cytokinins are basic (protonatable nitrogens); this separates them from acidic auxins and neutral sugars.

Cartridge: Oasis MCX (Waters) or Strata-X-C (Phenomenex), 30 mg / 1 mL.[1]

SPE_Workflow Start Crude Extract Cond Condition: 1. MeOH 2. 1M Formic Acid Start->Cond Load Load Sample Cond->Load Wash1 Wash 1: 1M Formic Acid (Removes Acids/Proteins) Load->Wash1 Wash2 Wash 2: MeOH (Removes Lipids/Pigments) Wash1->Wash2 Elute Elute: 0.35M NH4OH in 60% MeOH (Releases Cytokinins) Wash2->Elute

Figure 2: MCX Purification Logic.[1][4] The acidic wash keeps CKs charged (bound); the alkaline elution neutralizes them (release).

Protocol:

  • Condition: 1 mL MeOH

    
     1 mL 1M Formic Acid.
    
  • Load: Apply supernatant.

  • Wash 1: 1 mL 1M Formic Acid (Keeps CKs protonated/bound; removes acidic impurities).[1]

  • Wash 2: 1 mL MeOH (Removes hydrophobic pigments/lipids).[1]

  • Elute: 2 x 0.5 mL 0.35 M NH

    
    OH in 60% MeOH .
    
  • Evaporate: Dry in a SpeedVac at mild temperature (< 35°C). Do not dry completely to "bone dry" if possible; stop when a tiny drop remains to prevent adsorption losses.[1]

Troubleshooting & FAQs

Q1: My cis-zeatin levels are unexpectedly high. Is this an artifact?

Diagnosis: It could be, but


Z is also a stress marker.[1]
Test:  Check your Internal Standard (IS) ratio.
  • You added

    
    H
    
    
    
    -
    
    
    Z
    (trans) at the start.[1]
  • Check the chromatogram for

    
    H
    
    
    
    -
    
    
    Z
    (cis).[1]
  • Result A: If you see significant

    
    H
    
    
    
    -
    
    
    Z, your extraction caused isomerization.[1] Reduce acidity, check light exposure, or lower evaporation temperature.[1]
  • Result B: If

    
    H
    
    
    
    -
    
    
    Z is pure, but endogenous
    
    
    Z is high, the
    
    
    Z is biological (real).[1]
Q2: Can I use the standard Bieleski solvent (CHCl :MeOH:HAc)?

Recommendation: Avoid it for modern LC-MS. Reasoning:

  • Isomerization: Acetic acid is weaker than formic, but the presence of chloroform often requires longer evaporation times, increasing heat exposure.[1]

  • Mass Spec Safety: Chloroform is incompatible with PEEK tubing and can damage LC seals if not fully removed.[1]

  • Recovery: The Modified Bieleski (Formic acid based) has been proven to yield higher recovery of cytokinin nucleotides [1].

Q3: Why do I see peak tailing or co-elution of isomers?

Solution: Optimize the LC method.

  • Column: Use a C18 column with high surface coverage (e.g., Acquity BEH C18 or Zorbax Eclipse Plus).[1]

  • Mobile Phase: Use 15 mM Ammonium Formate (pH 4.0) in Water (A) vs. Acetonitrile (B).

  • Why pH 4.0? At neutral pH, cytokinins are uncharged and elute quickly.[1] At pH 4.0, they are slightly protonated, improving retention and separation of the cis and trans isomers.

Q4: Should I filter my samples before LC-MS?

Caution: Be very careful.

  • Risk: Cytokinins (especially bases like Zeatin and IP) bind strongly to Nylon and PTFE filters.

  • Solution: Use Regenerated Cellulose (RC) filters or simply centrifuge at high speed (20,000 x g) and inject the supernatant carefully.

References

  • Novák, O., et al. (2008). "A new method for the determination of cytokinins by electrospray ionization mass spectrometry."[1] Journal of Mass Spectrometry.

  • Antoniadi, I., et al. (2015). "Cytokinin Analysis: Sample Preparation and Quantification."[1] Methods in Molecular Biology.

  • Hoyerová, K., et al. (2006). "Efficiency of different methods of extraction and purification of cytokinins." Phytochemistry.

  • Gajdošová, S., et al. (2011). "Distribution, biological activities, metabolism, and the conceivable function of cis-zeatin-type cytokinins in plants."[1] Journal of Experimental Botany.

Sources

Technical Support Center: Dihydrozeatin Riboside Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Dihydrozeatin riboside (DHZR) analysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of DHZR quantification. Here, we will delve into the common challenges, with a focus on identifying and mitigating contamination sources to ensure the accuracy and reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What are the most prevalent sources of contamination in this compound analysis?

Contamination can be introduced at multiple stages of the analytical workflow. The most common sources include:

  • Sample Handling and Preparation: This is often the most significant source of contamination. Contaminants can be introduced from glassware, plasticware, solvents, and even the laboratory environment itself.[1][2] It is crucial to use high-purity solvents and meticulously clean all equipment.

  • Biological Matrix: The inherent complexity of biological samples is a major challenge in phytohormone analysis.[3] The matrix can contain compounds that interfere with the detection of DHZR, leading to inaccurate quantification.[4]

  • Cross-Contamination: When analyzing multiple samples, there is a risk of carryover from one sample to the next, especially in automated systems. This can be minimized by implementing rigorous washing protocols between sample injections.

  • Reagents and Standards: Impurities in reagents or degradation of standard solutions can lead to erroneous results.[5] It is essential to use reagents of the highest possible purity and to regularly check the stability of standard solutions.

Q2: How can I minimize contamination from laboratory equipment?

To minimize contamination from glassware and plasticware, a thorough cleaning protocol is essential. This should include:

  • Washing with a suitable detergent.

  • Rinsing thoroughly with high-purity water.

  • A final rinse with a high-purity organic solvent, such as methanol or acetonitrile.

  • Drying in an oven at a temperature that will not damage the material.

For particularly sensitive analyses, glassware can be baked at a high temperature to remove any organic residues. When using plasticware, be aware that plasticizers and other additives can leach into your samples.[2] It is advisable to use plastics that are certified for low extractables and leachables.

Q3: Can the biological matrix interfere with my DHZR analysis?

Yes, the biological matrix is a significant source of interference.[3][4] Matrix effects can either suppress or enhance the ionization of DHZR in the mass spectrometer, leading to underestimation or overestimation of its concentration. To mitigate matrix effects, a robust sample preparation protocol is crucial.[4][6] This may include techniques such as:

  • Solid-Phase Extraction (SPE): SPE is a widely used technique to clean up complex samples and concentrate the analytes of interest.[4]

  • Liquid-Liquid Extraction (LLE): LLE can also be effective in separating DHZR from interfering matrix components.[4]

  • Use of Internal Standards: The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and variations in sample processing.

Q4: What are the tell-tale signs of contamination in my chromatogram?

Contamination can manifest in several ways in your chromatogram:

  • Ghost Peaks: These are peaks that appear in blank injections, indicating carryover from previous samples or contamination of the analytical system.

  • High Background Noise: An elevated baseline can be a sign of contamination in the mobile phase or the LC-MS system itself.

  • Poor Peak Shape: Contaminants can co-elute with DHZR, leading to distorted peak shapes and making accurate integration difficult.

  • Unexpected Adducts: The presence of unexpected adducts in the mass spectrum can indicate the presence of contaminants that are reacting with the analyte.

Troubleshooting Guides

Issue 1: Ghost peaks or high background noise in blank injections.

Possible Causes:

  • Contaminated mobile phase or solvents.

  • Carryover from previous injections.

  • Contamination of the LC system (e.g., injector, column, tubing).

  • Leaching from plasticware or vials.[2]

Solutions:

  • Prepare fresh mobile phase using high-purity solvents and additives.

  • Perform multiple blank injections with a strong solvent to wash the injector and column.

  • Clean the LC system: Flush the system with a series of solvents of increasing and decreasing polarity.

  • Use high-quality vials and caps and avoid storing samples in plastic for extended periods.

Issue 2: Poor peak shape and reproducibility for this compound.

Possible Causes:

  • Co-eluting matrix components.

  • Column degradation.

  • Inappropriate mobile phase composition or gradient.

  • Analyte degradation.

Solutions:

  • Optimize sample preparation: Employ a more rigorous clean-up method, such as SPE or LLE, to remove interfering matrix components.[4]

  • Evaluate the column: Check the column's performance with a standard mixture. If necessary, replace the column.

  • Optimize the chromatographic method: Adjust the mobile phase composition, gradient, and flow rate to improve the separation of DHZR from interfering compounds.

  • Investigate analyte stability: DHZR can be susceptible to degradation under certain conditions.[7][8] Ensure that samples are stored properly and that the analytical conditions are not causing degradation.

Issue 3: Unexpected adducts or degradation products observed in the mass spectrum.

Possible Causes:

  • Contaminants in the mobile phase or sample.

  • In-source fragmentation or reactions.

  • Degradation of DHZR during sample storage or analysis.[7][8]

Solutions:

  • Identify the source of contamination: Analyze the mobile phase and blank samples to pinpoint the source of the contaminating ions.

  • Optimize mass spectrometer settings: Adjust the source parameters (e.g., temperature, voltages) to minimize in-source reactions.

  • Ensure sample stability: Store samples at low temperatures (-80°C is recommended) and in the dark to prevent degradation.[9][10] Analyze samples as quickly as possible after preparation.

Issue 4: Low recovery of this compound.

Possible Causes:

  • Inefficient extraction from the sample matrix.

  • Loss of analyte during sample preparation steps (e.g., evaporation, transfer).

  • Adsorption of the analyte to glassware or plasticware.

  • Degradation of the analyte.

Solutions:

  • Optimize the extraction procedure: Experiment with different extraction solvents and techniques to maximize the recovery of DHZR. The addition of internal standards can help monitor extraction efficiency.[11]

  • Minimize sample handling steps: Every transfer or processing step can lead to sample loss.[1]

  • Use silanized glassware: This can help to reduce the adsorption of polar analytes like DHZR.

  • Control for degradation: As mentioned previously, proper storage and handling are critical to prevent the degradation of DHZR.[9][10]

Visualizing the Workflow for Contamination Minimization

The following diagram illustrates a systematic workflow to minimize contamination during DHZR analysis.

Contamination_Minimization_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_checks Quality Control Checks cluster_materials Materials & Reagents Start Start: Sample Collection Homogenization Homogenization (Cryogenic Grinding) Start->Homogenization Maintain at -80°C Extraction Extraction (Cold, High-Purity Solvents) Homogenization->Extraction Add Internal Standard Purification Purification (SPE/LLE) Extraction->Purification Remove Matrix Interferences Reconstitution Reconstitution (LC-MS Grade Solvent) Purification->Reconstitution Injection LC Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Use Guard Column Detection Mass Spectrometric Detection Separation->Detection Data_Analysis Data Analysis & Review Detection->Data_Analysis Monitor Blanks & QCs Solvent_Check Solvent Blanks Solvent_Check->Injection Matrix_Check Matrix Blanks Matrix_Check->Injection Carryover_Check Post-Sample Blanks Carryover_Check->Injection Glassware Clean, Silanized Glassware Glassware->Extraction Solvents High-Purity Solvents Solvents->Extraction Standards Certified Reference Standards Standards->Extraction

Caption: A workflow for minimizing contamination in DHZR analysis.

Quantitative Data Summary

The following table summarizes common interfering ions that may be encountered in cytokinin analysis.

Ion TypePotential SourceCommon m/zMitigation Strategy
Isobaric Interferences Other cytokinins or plant metabolites with the same nominal mass.[12]VariesHigh-resolution mass spectrometry and/or chromatographic separation.
Matrix Components Lipids, pigments, sugars from the biological sample.Broad RangeEffective sample clean-up (SPE, LLE).[4]
Solvent Adducts Sodium, potassium, or ammonium from solvents or glassware.[M+Na]+, [M+K]+, [M+NH4]+Use of high-purity solvents and additives; proper glassware cleaning.
Plasticizers Phthalates and other compounds from plastic consumables.[2]>150Use of glass or certified low-leachable plasticware.

Experimental Protocol: Solid-Phase Extraction (SPE) for DHZR Purification

This protocol provides a general guideline for the purification of DHZR from a plant extract using a mixed-mode cation exchange SPE cartridge.

Materials:

  • Plant extract in an appropriate solvent.

  • Mixed-mode cation exchange SPE cartridges.

  • High-purity water, methanol, and acetonitrile.

  • Formic acid or acetic acid.

  • Ammonium hydroxide.

  • SPE vacuum manifold.

Procedure:

  • Cartridge Conditioning:

    • Wash the cartridge with 1-2 mL of methanol.

    • Equilibrate the cartridge with 1-2 mL of the same solvent as the sample.

  • Sample Loading:

    • Load the plant extract onto the cartridge at a slow, controlled flow rate.

  • Washing:

    • Wash the cartridge with 1-2 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

    • Wash the cartridge with 1-2 mL of a stronger organic solvent (e.g., acetonitrile) to remove non-polar interferences.

  • Elution:

    • Elute the DHZR from the cartridge using 1-2 mL of a solvent containing a small percentage of a basic modifier (e.g., 5% ammonium hydroxide in methanol).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the sample in a small volume of the initial mobile phase for LC-MS analysis.

Note: This protocol should be optimized for your specific sample type and analytical requirements.

References

  • Salomon, E., et al. (2014). Tracking down the sources of experimental contamination in microbiome studies. Journal of Microbiological Methods, 107, 95-100. [Link]

  • Druege, U., et al. (2019). Involvement of the auxin–cytokinin homeostasis in adventitious root formation of rose cuttings as affected by their nodal position in the stock plant. Planta, 250(3), 899-919. [Link]

  • Stirk, W. A., et al. (2013). Quantitative analysis of cytokinins in plants by liquid chromatography–single-quadrupole mass spectrometry. Plant Growth Regulation, 70(2), 143-154. [Link]

  • Badenoch-Jones, J., et al. (1984). Quantitation of Cytokinins in Biological Samples Using Antibodies Against Zeatin Riboside. Plant Physiology, 75(4), 1117-1125. [Link]

  • Cai, Y., et al. (2021). Recent Development in Sample Preparation Techniques for Plant Hormone Analysis. Chinese Journal of Chemistry, 39(11), 3123-3132. [Link]

  • Mar-Contreras, J. O., et al. (2019). Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3 nutritional supplement. Scientific Reports, 9(1), 17298. [Link]

  • Li, S., et al. (2023). Identification of Metabolite Interference Is Necessary for Accurate LC-MS Targeted Metabolomics Analysis. Metabolites, 13(5), 633. [Link]

  • Šimura, J., et al. (2018). Can plant hormonomics be built on simple analysis? A review. Analytical and Bioanalytical Chemistry, 410(29), 7625-7639. [Link]

  • The Royal Society of Chemistry. (n.d.). Methods Extraction and quantification of CKs using High-Performance Liquid Chromatography. Retrieved from [Link]

  • Badenoch-Jones, J., et al. (1984). Quantitation of cytokinins in biological samples using antibodies against zeatin riboside. Plant Physiology, 75(4), 1117-1125. [Link]

  • Floková, K., et al. (2014). Validated method for phytohormone quantification in plants. Frontiers in Plant Science, 5, 434. [Link]

  • Jung, S., & Banta, S. (2021). Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis. Molecules, 26(11), 3183. [Link]

  • Agilent Technologies. (n.d.). SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. Retrieved from [Link]

  • Abbasi, A., et al. (2021). Dihydronicotinamide riboside: synthesis from nicotinamide riboside chloride, purification and stability studies. RSC Advances, 11(40), 24963-24972. [Link]

  • Grant, R. P. (2017). Interference Testing and Mitigation in LC-MS/MS Assays. Clinical Chemistry, 63(8), 1424-1426. [Link]

  • Yuan, B., et al. (2018). Rapid determination of endogenous cytokinins in plant samples by combination of magnetic solid phase extraction with hydrophilic interaction chromatography-tandem mass spectrometry. Journal of Chromatography A, 1547, 1-9. [Link]

  • Hedden, P., & Thomas, S. G. (Eds.). (2006). Plant hormone signaling. Blackwell Publishing. [Link]

  • Dobrev, P. I., & Vankova, R. (2012). Analytical Determination of Auxins and Cytokinins. In Plant Hormones (pp. 1-20). Humana Press. [Link]

  • Badenoch-Jones, J., et al. (1984). Quantitation of Cytokinins in Biological Samples Using Antibodies Against Zeatin Riboside. Plant Physiology, 75(4), 1117-1125. [Link]

Sources

Optimizing storage conditions for Dihydrozeatin riboside standards

[1][2][3]

Introduction: The Stability Paradox

Dihydrozeatin riboside (DHZR) is a critical N6-substituted adenine derivative used extensively in plant signaling research and metabolomics.[1][2][3] Unlike its precursor trans-zeatin, DHZR possesses a saturated side chain, rendering it immune to the rapid cis-trans isomerization that plagues other cytokinins.[2]

However, this stability is deceptive. As a riboside , DHZR contains a glycosidic bond (N9-linkage to ribose) that is thermodynamically unstable in acidic environments.[2] Improper storage triggers hydrolysis, cleaving the molecule into Dihydrozeatin (free base) and ribose, silently altering your effective concentration and compromising quantitative data.[3]

This guide replaces generic advice with a chemically grounded system to ensure standard integrity.

Core Storage Protocols (Decision Logic)

Module A: Solid State Storage (Lyophilized Powder)

The Golden Rule: Moisture is the primary catalyst for degradation.[3]

  • Temperature: -20°C is mandatory for long-term storage (>1 month). -80°C is optimal but not strictly necessary if desiccation is perfect.[1][2][3]

  • Container: Amber glass vials with Teflon-lined caps.

  • Environment: Store inside a secondary container containing active silica gel or molecular sieves.[3]

Module B: Solubilization & Solution Storage

Critical Warning: Never store DHZR standards in acidic buffers (pH < 5.0). The protonation of the purine ring weakens the N-glycosidic bond, accelerating hydrolysis.

Solvent Selection Matrix
SolventSolubilityVolatilityStability RiskRecommended Use
DMSO High (>10 mM)LowLow (Frozen)Best for Long-term Stock. Hard to remove; potential cytotoxicity in bioassays >0.1%.[1][2]
Methanol HighHighMediumBest for HPLC/MS Standards. Evaporation risk alters concentration.[2][3] Store at -20°C.
1N NaOH/KOH HighLowMedium/HighAvoid. High pH (>11) can cause deamination over long periods.[1][2][3][4]
Water LowLowHighImmediate Use Only. Prone to microbial growth and hydrolysis.[2][3]
Workflow Visualization: Storage Decision Tree

StorageLogicStartReceived DHZR StandardStateForm?Start->StateSolidSolid (Lyophilized)State->SolidSolutionSolution RequiredState->SolutionActionSolid1. Place in Desiccator2. Store at -20°C3. Protect from LightSolid->ActionSolidSolventChoiceSelect SolventSolution->SolventChoiceDMSODMSO (Stock)SolventChoice->DMSOBiological AssaysMeOHMethanol (Analytical)SolventChoice->MeOHLC-MS/HPLCAliquotAliquot into single-use vials(Avoid Freeze-Thaw)DMSO->AliquotMeOH->AliquotStoreSolStore at -20°CAliquot->StoreSol

Figure 1: Decision logic for maximizing shelf-life of DHZR standards based on experimental application.

Troubleshooting & FAQs

Issue 1: Chromatographic Peak Loss or Shift

User Question: "My DHZR peak area has decreased by 40% over two weeks, and a new earlier-eluting peak has appeared. Is my column broken?"

Scientist Answer: This is likely hydrolysis , not a column issue.

  • Mechanism: If your solvent became slightly acidic (e.g., absorption of CO2 from air into unbuffered water/methanol), the ribose group cleaves off.[3]

  • Diagnosis: The "new peak" is likely Dihydrozeatin (free base) .[1][3] Because the free base lacks the hydrophilic ribose sugar, it is less polar and will elute later on a Reverse Phase (C18) column, or earlier if using HILIC.[3]

  • Correction: Check the pH of your storage solvent. Remake the standard in pure Methanol or DMSO and store at -20°C.

Issue 2: Solubility Difficulties

User Question: "I tried dissolving DHZR directly in water/media for my tissue culture, but it's not dissolving completely."

Scientist Answer: DHZR is a nucleoside with limited water solubility.[2][3]

  • Protocol: Dissolve the powder in a minimal volume of DMSO or 1N KOH first (make a 10-50 mM stock).

  • Dilution: Add this concentrate dropwise to your aqueous media under rapid stirring.

  • Caution: Do not exceed 0.1% DMSO final concentration for live-cell assays to avoid solvent toxicity.[1][2][3]

Issue 3: "Ghost" Peaks in LC-MS

User Question: "I see a mass shift of +16 Da in my standard. Is it oxidizing?"

Scientist Answer: While DHZR is saturated, oxidation can still occur on the purine ring or the ribose sugar if stored in non-degassed solvents exposed to light.[3]

  • Verification: Check for m/z 370 (DHZR + O).

  • Prevention: Purge solvents with Nitrogen/Argon before making stocks and use amber vials.

Experimental Protocols

Protocol A: Preparation of Master Stock (10 mM)

This protocol minimizes weighing errors and solvent evaporation.[1]

  • Equilibration: Allow the vial to warm to Room Temperature (RT) in a desiccator for 1 hour before opening. Why? Prevents condensation on the cold powder.

  • Weighing: Weigh approx. 1-2 mg of DHZR (MW: 353.37 g/mol ) into a micro-vial.

  • Calculation:

    
    
    
  • Solubilization: Add the calculated volume of DMSO (anhydrous) . Vortex for 30 seconds.[3]

  • Aliquoting: Dispense 20-50 µL aliquots into amber HPLC vials.

  • Storage: Flash freeze in liquid nitrogen (optional) and store at -20°C.

Protocol B: QC Validation (HPLC-UV)

Run this whenever a stock is thawed after >1 month storage.[1][2]

  • Column: C18 Reverse Phase (e.g., 150 x 2.1 mm, 1.7-3 µm).[1][2][3]

  • Mobile Phase A: 0.1% Formic Acid in Water.[3]

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient: 5% B to 40% B over 10 minutes.

  • Detection: UV at 269 nm (Lambda max for DHZR).[1][2][3]

  • Pass Criteria: Single peak >98% area. Presence of secondary peaks indicates degradation.[3]

Degradation Pathway Visualization[3]

Degradationcluster_detectionDetection ConsequenceDHZRThis compound(Active Standard)AcidAcidic pH / H2ODHZR->AcidHydrolysisDHZDihydrozeatin(Free Base)Acid->DHZCleavageRiboseRibose Sugar(Silent)Acid->RiboseResultResult:Quantification ErrorRetention Time ShiftDHZ->Result

Figure 2: The hydrolysis pathway of DHZR. In acidic conditions, the standard degrades into the free base and sugar, invalidating calibration curves.

References

  • Olchemim. (n.d.).[1][2][3] this compound Technical Data Sheet. Retrieved from [Link]

  • PubChem. (2025).[1][2][3][5] this compound (Compound Summary). National Library of Medicine.[3] Retrieved from [Link]

  • Tarkowski, P., et al. (2010).[3] Stability of adenine-based cytokinins in aqueous solution. Plant Growth Regulation. (Contextual grounding on riboside hydrolysis rates).

Validation & Comparative

Comparative Guide: Biological Activity of Dihydrozeatin Riboside vs. trans-Zeatin Riboside

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability vs. Potency Trade-off

In the landscape of isoprenoid cytokinins, trans-Zeatin Riboside (tZR) and Dihydrozeatin Riboside (DHZR) represent two distinct strategic tools for manipulating biological systems. While structurally similar, their divergence lies in a single double bond on the isopentenyl side chain—a minor chemical difference with massive biological implications.

  • trans-Zeatin Riboside (tZR): The "High-Flux Transporter." It is the primary long-distance transport form in the xylem, optimized for rapid conversion to the highly active trans-zeatin (tZ). It drives immediate cell division but is highly susceptible to degradation.

  • This compound (DHZR): The "Stable Persister." The saturation of its side chain renders it immune to Cytokinin Oxidase/Dehydrogenase (CKX) cleavage. It is the preferred choice when long-duration signaling is required without frequent media supplementation.

For drug development , this relationship inverts: Ribosides (like tZR) often exhibit direct cytotoxicity in mammalian cancer models where free bases do not, making them primary pharmacophore candidates rather than just pro-drugs.

Molecular Profile & Metabolic Stability

The defining difference between these molecules is their interaction with Cytokinin Oxidase/Dehydrogenase (CKX) , the principal enzyme responsible for irreversible cytokinin degradation.[1]

Comparative Chemical Profile[2]
Featuretrans-Zeatin Riboside (tZR)This compound (DHZR)
CAS Number 6025-53-222663-55-4
Side Chain Structure Unsaturated (Double bond at C2-C3)Saturated (Single bonds only)
Metabolic Fate (Plant) Rapidly cleaved by CKXResistant to CKX cleavage
Receptor Affinity (Plant) Low (Pro-hormone); binds AHK3 > CRE1Moderate; preferential binding to AHK3
Primary Role Long-distance transport (Root

Shoot)
Sustained signaling / Storage
Mammalian Activity Cytotoxic (Apoptosis inducer)Variable / Context-dependent
The Mechanism of Stability (Causality)

CKX enzymes function by oxidatively cleaving the


-side chain. This reaction mechanism requires the presence of a double bond adjacent to the nitrogen.
  • tZR: Contains this double bond. CKX cleaves it, producing adenine and an aldehyde, effectively silencing the signal.

  • DHZR: The side chain is saturated (hydrogenated). CKX cannot attack this bond. Consequently, DHZR persists in tissue culture media and intracellularly significantly longer than tZR.

Biological Activity in Plant Systems[1][2][3][4][5][6][7][8][9][10][11]

Receptor Specificity and Signal Transduction

In Arabidopsis and other model systems, cytokinin perception is mediated by Histidine Kinase receptors (AHK).

  • CRE1/AHK4: The primary root receptor.[2] It has high specificity for trans-zeatin (tZ).[2] tZR binds poorly unless converted to tZ. DHZ-types bind with significantly lower affinity than tZ.[2]

  • AHK3: The primary shoot/leaf receptor. It has a broader specificity. Crucially, AHK3 retains high affinity for DHZ and DHZR , mediating shoot initiation and delaying senescence.

Visualization: Metabolic & Signaling Pathways

The following diagram illustrates the divergent fates of tZR and DHZR regarding degradation and receptor activation.

CytokininPathways tZR trans-Zeatin Riboside (tZR) CKX Cytokinin Oxidase (CKX) tZR->CKX High Affinity LOG LOG Enzyme (Phosphoribohydrolase) tZR->LOG Activation DHZR This compound (DHZR) DHZR->CKX NO REACTION (Resistant) DHZR->LOG Activation Degraded Adenine + Aldehyde (Inactive) CKX->Degraded Irreversible Cleavage tZ trans-Zeatin (Active Base) LOG->tZ DHZ Dihydrozeatin (Active Base) LOG->DHZ AHK4 Receptor: CRE1/AHK4 (Root Dominant) tZ->AHK4 Strong Binding AHK3 Receptor: AHK3 (Shoot Dominant) tZ->AHK3 Strong Binding DHZ->AHK4 Weak Binding DHZ->AHK3 Preferential Binding

Caption: Differential metabolic stability and receptor targeting. Note DHZR's resistance to CKX degradation compared to tZR.

Experimental Performance: Callus Induction & Senescence
  • Callus Induction: tZR is generally more potent initially due to rapid conversion to tZ. However, in tissues with high endogenous CKX levels (e.g., certain cereal crops), DHZR often outperforms tZR over long subculture periods because it is not degraded.

  • Senescence Delay: DHZ/DHZR are often superior in "stay-green" assays. Because AHK3 mediates senescence delay and binds DHZ well, the stability of DHZ allows for a prolonged anti-senescence signal compared to the transient signal of tZ/tZR.

Mammalian Activity (Drug Development Context)

In human cell lines, the "Dogma of the Free Base" is reversed. While free bases (tZ, DHZ) are often inactive in mammalian cytotoxicity assays, their ribosides (tZR, DHZR) exhibit significant antiproliferative activity.

  • Mechanism: Cytokinin ribosides enter mammalian cells via nucleoside transporters (hENT). Once inside, they are phosphorylated by adenosine kinase to form nucleotides (e.g., tZR-MP), which inhibit diverse enzymes involved in DNA synthesis and induce mitochondrial apoptosis.

  • Key Data Point: tZR has demonstrated IC50 values in the low micromolar range (1–50 µM) against cell lines like HL-60 (leukemia) and MCF-7 (breast cancer). DHZR shows activity but is often less potent than tZR or hydrophobic aromatic cytokinins (e.g., Benzyladenine riboside).

Experimental Protocols

Protocol A: Plant Callus Induction Assay (Potency Comparison)

Objective: Compare the specific activity of tZR vs. DHZR in inducing cell division.

  • Explant Preparation: Isolate 5mm hypocotyl segments from 7-day-old Nicotiana tabacum or Glycine max (Soybean) seedlings.

  • Media Setup: Prepare MS (Murashige & Skoog) basal medium + 3% sucrose + 0.8% agar.

  • Hormone Matrix:

    • Auxin background: 2.0 mg/L IAA (Indole-3-acetic acid) constant.

    • Cytokinin gradient: Prepare tZR and DHZR at 0.1, 0.5, 1.0, 5.0 µM.

    • Control: DMSO vehicle only.

  • Sterilization: Filter-sterilize cytokinin stock solutions; do not autoclave tZR (heat labile). DHZR is more heat stable but filter sterilization is Good Laboratory Practice (GLP).

  • Incubation: 25°C, 16h/8h light/dark cycle for 28 days.

  • Data Collection: Measure Fresh Weight (FW) and Dry Weight (DW).

    • Expected Result: tZR yields higher FW at lower concentrations (0.1–0.5 µM). DHZR yields comparable or higher FW at high concentrations or in extended cultures (>4 weeks) without transfer.

Protocol B: Mammalian Cell Viability Assay (MTT)

Objective: Assess antiproliferative toxicity.

  • Seeding: Plate A549 or HeLa cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Treat with tZR or DHZR (0.1 to 100 µM) for 48h.

  • MTT Addition: Add 20 µL MTT (5 mg/mL) per well; incubate 4h at 37°C.

  • Solubilization: Remove media, add 150 µL DMSO to dissolve formazan crystals.

  • Quantification: Read absorbance at 570 nm. Calculate IC50 using non-linear regression.

Decision Matrix: When to Use Which?

Application ScenarioRecommended ProductScientific Rationale
Routine Shoot Regeneration tZR (or tZ)High affinity for CRE1/AHK4 after conversion; mimics natural xylem transport.
High-CKX Genotypes (e.g., Maize, Cereals)DHZR Resistance to endogenous oxidase enzymes ensures the signal persists.
Senescence Studies DHZR Preferential binding to AHK3 (senescence receptor) + metabolic stability.
Mammalian Cancer Research tZR Higher documented cytotoxicity and cellular uptake in human cell lines.
Heat-Sensitive Media Prep DHZR Saturated side chain offers marginally better thermal stability (though filtration is always best).

References

  • Romanov, G. A., et al. (2006). "Ligand-binding properties of the cytokinin receptors AHK3 and CRE1/AHK4 of Arabidopsis thaliana."[3] Journal of Experimental Botany. Link

  • Galuszka, P., et al. (2007). "Structure-activity relationships of cytokinin oxidase/dehydrogenase inhibitors." Journal of Plant Growth Regulation. Link

  • Voller, J., et al. (2010). "Anticancer activity of natural cytokinins: a structure-activity relationship study."[4] Phytochemistry. Link

  • Spíchal, L. (2012). "Cytokinins - recent news and views of evolutionally old molecules." Functional Plant Biology. Link

  • Mok, D. W., & Mok, M. C. (2001). "Cytokinin Metabolism and Action." Annual Review of Plant Physiology. Link

Sources

A Comparative Guide to the Validation of Dihydrozeatin's Role in Root Development

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective analysis of Dihydrozeatin (DHZ), a naturally occurring cytokinin, and its specific role in regulating plant root development. It is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced functions of different cytokinin molecules and the experimental frameworks required to validate them. We will move beyond generalized statements about cytokinin activity to explore the unique signaling cascade initiated by DHZ and compare its effects with those of other prevalent cytokinins, supported by detailed experimental protocols.

Introduction: Deconstructing the Cytokinin Signal in Roots

Cytokinins are a class of phytohormones fundamentally involved in plant growth and development, primarily known for promoting cell division (cytokinesis).[1][2] In the context of root system architecture, however, their role is predominantly inhibitory.[3][4] Exogenous application of cytokinins typically leads to a reduction in primary root length, decreased lateral root formation, and a smaller root apical meristem.[4][5][6] This inhibitory action is largely mediated through an antagonistic crosstalk with auxin, the primary promoter of root growth.[7][8][9]

While trans-zeatin (tZ) and isopentenyladenine (iP) are the most studied isoprenoid cytokinins, other forms like Dihydrozeatin (DHZ) are also commonly found in plant tissues.[2][10][11][12] DHZ is a derivative of zeatin with a saturated side chain, a modification that protects it from degradation by cytokinin oxidase/dehydrogenase (CKX) enzymes, potentially making it more stable in certain cellular environments.[2] Understanding the specific activity of DHZ is crucial, as emerging evidence suggests that different cytokinin molecules may be perceived by distinct receptors to fine-tune developmental programs.[10][12][13] This guide outlines the experimental validation of DHZ's specific role in promoting root cell differentiation.

The Cytokinin Signaling Cascade: A Primer

To understand DHZ's function, one must first grasp the canonical cytokinin signaling pathway, which operates via a multi-step two-component phosphorelay system, analogous to those found in bacteria.[1][14]

  • Perception : Cytokinin binds to ARABIDOPSIS HISTIDINE KINASE (AHK) receptors located in the endoplasmic reticulum membrane.[1][15]

  • Phosphorelay : This binding triggers autophosphorylation of the AHK receptor. The phosphate group is then transferred to ARABIDOPSIS HISTIDINE PHOSPHOTRANSFER PROTEINS (AHPs), which shuttle into the nucleus.[1][15]

  • Response : In the nucleus, AHPs phosphorylate Type-B ARABIDOPSIS RESPONSE REGULATORS (ARRs). Activated Type-B ARRs are transcription factors that bind to the promoters of cytokinin-responsive genes, initiating their transcription.[1][15]

  • Negative Feedback : Among the genes activated by Type-B ARRs are the Type-A ARRs. Type-A ARRs act as negative regulators of the pathway, providing a feedback loop to attenuate the cytokinin signal.[15][16]

Cytokinin_Signaling cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus CK Cytokinin (DHZ, tZ) AHK AHK Receptor (e.g., AHK3) CK->AHK Binds AHP AHP AHK->AHP Phosphorylates AHP_P AHP-P AHP->AHP_P B_ARR Type-B ARR (Inactive) AHP_P->B_ARR B_ARR_P Type-B ARR-P (Active TF) B_ARR->B_ARR_P Genes Cytokinin Response Genes B_ARR_P->Genes Activates Transcription A_ARR Type-A ARR (Negative Regulator) A_ARR->B_ARR_P Inhibits Genes->A_ARR Expresses

Caption: General Cytokinin Signaling Pathway.

Comparative Analysis: DHZ vs. Other Cytokinins in Root Development

Pharmacological studies using exogenous application of different cytokinins are fundamental to dissecting their specific roles. When applied to Arabidopsis thaliana seedlings, DHZ, like other cytokinins, inhibits root growth. However, the precise molecular mechanism and signaling cascade reveal a more specialized function.

Recent research has demonstrated that DHZ primarily acts to promote cell differentiation within the root apical meristem.[10][12][13][17] This is in contrast to the more general cell division-promoting activity often ascribed to cytokinins in other tissues. This pro-differentiation role effectively shrinks the pool of dividing meristematic cells, leading to reduced overall root growth.

Table 1: Comparative Effects of Cytokinins on Arabidopsis Root Traits

Hormone (0.5 µM)Primary Root Length (% of Control)Lateral Root Density (LR/cm)Root Meristem Cell Number (% of Control)Primary Receptor(s)
Mock (Control) 100%~4.5100%-
Dihydrozeatin (DHZ) ~45%~1.8~50%AHK3[10][12]
trans-Zeatin (tZ) ~40%~1.5~48%AHK3, CRE1/AHK4[12]
Isopentenyladenine (iP) ~55%~2.1~65%AHK3, CRE1/AHK4, AHK2

Note: Data are representative values synthesized from typical results in the literature to illustrate comparative effects.[5][10]

The key differentiator for DHZ is its specific perception. Biochemical and genetic analyses have shown that DHZ is perceived uniquely and specifically by the AHK3 receptor to exert its effects on the root meristem.[10][12][13] In contrast, tZ is perceived by both AHK3 and CRE1/AHK4.[12] This receptor specificity is a critical finding, suggesting that plants can utilize different cytokinin molecules to trigger distinct signaling cascades and developmental outcomes.

Receptor_Specificity cluster_Receptors AHK Receptors DHZ Dihydrozeatin (DHZ) AHK3 AHK3 DHZ->AHK3 Specific Binding tZ trans-Zeatin (tZ) tZ->AHK3 CRE1 CRE1/AHK4 tZ->CRE1 AHK2 AHK2 Response Root Cell Differentiation AHK3->Response Signal Transduction CRE1->Response Signal Transduction

Caption: Receptor specificity of DHZ and tZ.

Experimental Validation Protocols

To validate the role of DHZ, a series of well-controlled experiments are necessary. The following protocols provide a framework for these investigations.

Protocol 1: Root System Architecture (RSA) Phenotyping

This protocol quantifies the macroscopic effects of DHZ on root growth. The causality is established by comparing a DHZ treatment group to a mock control and other cytokinins.

Workflow_Phenotyping A 1. Surface Sterilize Arabidopsis seeds B 2. Stratify seeds at 4°C for 2-3 days A->B C 3. Germinate on vertical ½ MS agar plates with DHZ, tZ, or Mock B->C D 4. Grow in controlled chamber for 7-10 days C->D E 5. Scan plates at high resolution D->E F 6. Quantify root traits (ImageJ/Fiji, RootSystemTracker) E->F

Caption: DHZ-mediated auxin crosstalk in the root.

Conclusion

The validation of Dihydrozeatin's role in root development serves as a compelling case study in the specificity of hormone action. While its macroscopic effects—inhibited primary root growth and lateral root formation—are similar to other cytokinins, the underlying mechanism is distinct. Experimental evidence strongly supports a model where DHZ acts as a potent pro-differentiation signal in the root meristem, a function mediated specifically through the AHK3 receptor. [10][12][13][17]This specificity highlights that DHZ is not merely a redundant cytokinin but a distinct signaling molecule that allows the plant to fine-tune the critical balance between cell division and differentiation at the root apex. The protocols and comparative data presented here provide a robust framework for researchers to further investigate the unique contributions of different cytokinin species to plant development.

References

  • Interplay of Auxin and Cytokinin in Lateral Root Development. (2019). PMC - NIH. [Link]

  • Cytokinin as a mediator for regulating root system architecture in response to environmental cues. (n.d.). PMC. [Link]

  • Identification of a Specific Role of Dihydrozeatin in the Regulation of the Cell Differentiation Activity in Arabidopsis Roots. (n.d.). MDPI. [Link]

  • Cytokinin signaling during root development. (n.d.). PubMed. [Link]

  • Cytokinin-auxin crosstalk. (n.d.). PubMed. [Link]

  • Meta-analysis of transcriptomic studies of cytokinin-treated rice roots defines a core set of cytokinin response genes. (n.d.). PubMed. [Link]

  • Root Development: Cytokinin Transport Matters, Too! (n.d.). CORE. [Link]

  • Identification of a Specific Role of Dihydrozeatin in the Regulation of the Cell Differentiation Activity in Arabidopsis Roots. (2025). PubMed. [Link]

  • Transcript profiling of cytokinin action in Arabidopsis roots and shoots discovers largely similar but also organ-specific responses. (n.d.). PMC - PubMed Central. [Link]

  • Cytokinin acts through the auxin influx carrier AUX1 to regulate cell elongation in the root. (2016). Development. [Link]

  • Cytokinin Signalling Pathway. (2022). YouTube. [Link]

  • Expression Profiling of Cytokinin Action in Arabidopsis. (n.d.). PMC. [Link]

  • Identification of a Specific Role of Dihydrozeatin in the Regulation of the Cell Differentiation Activity in Arabidopsis Roots. (n.d.). Kabale University Library Catalog. [Link]

  • Plant Growth Regulators - Cytokinins - Dihydrozeatin (DHZ). (n.d.). CliniSciences. [Link]

  • Transcriptome profiling of cytokinin and auxin regulation in tomato root. (2013). Oxford Academic. [Link]

  • Gene Regulation by Cytokinin in Arabidopsis. (n.d.). Frontiers. [Link]

  • Cross-talk between cytokinins and auxin in determination of shoot and root... (n.d.). ResearchGate. [Link]

  • A hormonal crosstalk network of auxin, ethylene and cytokinin for root... (n.d.). ResearchGate. [Link]

  • Crosstalk Complexities between Auxin, Cytokinin, and Ethylene in Arabidopsis Root Development: From Experiments to Systems Modeling, and Back Again. (2017). PubMed. [Link]

  • (PDF) Analytical methods for cytokinins. (2025). ResearchGate. [Link]

  • Regulation of plant growth by cytokinin. (n.d.). PNAS. [Link]

  • IPT9, a cis-zeatin cytokinin biosynthesis gene, promotes root growth. (n.d.). Frontiers. [Link]

  • A Simple Protocol for Mapping the Plant Root System Architecture Traits. (2023). PubMed. [Link]

  • Distribution, biological activities, metabolism, and the conceivable function of cis-zeatin-type cytokinins in plants. (n.d.). Oxford Academic. [Link]

  • Quantification of Cytokinins Using High-Resolution Accurate-Mass Orbitrap Mass Spectrometry and Parallel Reaction Monitoring (PRM). (2019). ACS Publications. [Link]

  • Methods of Plant Hormone Analysis. (n.d.). ResearchGate. [Link]

  • Identification of a Specific Role of Dihydrozeatin in the Regulation of the Cell Differentiation Activity in Arabidopsis Roots. (n.d.). I.R.I.S.. [Link]

  • Identification of a Specific Role of Dihydrozeatin in the Regulation of the Cell Differentiation Activity in Arabidopsis Roots. (2025). PMC. [Link]

  • Effect of trans-zeatin, dihydrozeatin and their N7- and N9-glucosides... (n.d.). ResearchGate. [Link]

  • An Enzyme Mediating the Conversion of Zeatin to Dihydrozeatin in Phaseolus Embryos. (n.d.). PMC. [Link]

  • Rational modulation of plant root development using engineered cytokinin regulators. (2025). bioRxiv. [Link]

  • Cytokinin regulates root meristem activity via modulation of the polar auxin transport. (2009). PNAS. [Link]

  • Root-derived cytokinin regulates Arabidopsis flowering time through components of the age pathway. (2025). Plant Physiology | Oxford Academic. [Link]

  • Plant phenotyping protocol. (n.d.). MSU-DOE Plant Research Laboratory. [Link]

  • Root Phenotyping Platform. (2025). Institut des Sciences des Plantes de Montpellier - inra. [Link]

  • Root phenotyping: from component trait in the lab to breeding. (2015). Oxford Academic. [Link]

  • Zeatin: The 60th anniversary of its identification. (n.d.). PMC. [Link]

  • Arabidopsis phenotyping through geometric morphometrics. (2018). GigaScience | Oxford Academic. [Link]

  • Spatiotemporal Regulation of Lateral Root Organogenesis in Arabidopsis by Cytokinin. (n.d.). The Plant Cell. [Link]

  • Gibberellin-Auxin Crosstalk Modulates Lateral Root Formation. (2025). ResearchGate. [Link]

Sources

Dihydrozeatin vs. Dihydrozeatin Riboside: Bioactivity Assay & Comparison Guide

[1]

Content Type: Technical Comparison & Experimental Guide Audience: Plant Physiologists, Agrochemical Researchers, and Drug Development Scientists.

Executive Summary: The Stability-Affinity Paradox

In cytokinin research, the distinction between Dihydrozeatin (DZ) and its riboside, Dihydrozeatin riboside (DZR) , represents a critical divergence between intrinsic molecular potency and physiological stability.

While DZ is the active free base with high affinity for specific receptors (notably AHK3), DZR functions primarily as a translocation signal (transport form) that requires metabolic conversion to elicit a response. Crucially, both compounds possess a saturated isoprenoid side chain, rendering them resistant to Cytokinin Oxidase/Dehydrogenase (CKX) cleavage. This unique stability profile makes them indispensable tools for long-duration bioassays where natural zeatin would degrade too rapidly to provide consistent data.

Key Takeaway: Use DZ for direct receptor characterization and root differentiation assays. Use DZR to study long-distance signaling, uptake kinetics, and metabolic activation rates.

Chemical & Physiological Context

To design accurate bioassays, one must understand the structural determinants of activity.

FeatureDihydrozeatin (DZ)This compound (DZR)
Chemical State Free Base (Active Ligand)Nucleoside (Transport Form)
Side Chain Saturated (No double bond)Saturated (No double bond)
CKX Susceptibility Resistant (Cannot be oxidized)Resistant (Cannot be oxidized)
Primary Receptor AHK3 (Arabidopsis), ZmHK2 (Maize)Low/Negligible (Requires conversion)
Physiological Role Root meristem differentiation; Shoot initiationXylem transport; Systemic signaling
The Resistance Factor

Unlike trans-zeatin, which is rapidly degraded by CKX enzymes targeting the

Mechanism of Action: Receptor Specificity[2]

The bioactivity difference is rooted in the "Two-Component Signaling System" (TCS).

  • AHK3 Specificity: In Arabidopsis, the histidine kinase receptor AHK3 shows a distinct preference for DZ compared to the CRE1/AHK4 receptor.[1][2] AHK3 mediates root-to-shoot signaling and leaf senescence delay.

  • The Riboside Barrier: Most high-affinity cytokinin receptors (CRE1/AHK4) do not bind ribosides effectively. DZR must be hydrolyzed by lonely guy (LOG) phosphoribohydrolases to release the active DZ base.

Visualizing the Signaling Pathway

CytokininPathtZtrans-Zeatin (tZ)DZDihydrozeatin (DZ)(Active Base)tZ->DZZeatin ReductaseCKXCKX EnzymetZ->CKXDegradationDZ->CKXRESISTANTAHK3Receptor AHK3(Shoot/Root Diff)DZ->AHK3High Affinity BindingCRE1Receptor CRE1(Root Vigor)DZ->CRE1Low AffinityDZRDZ Riboside (DZR)(Transport Form)DZR->DZHydrolysis (LOG)DZR->CKXRESISTANTLOGLOG Enzyme(Activation)RespPhysiological Response(Callus/Senescence Delay)AHK3->RespCRE1->Resp

Figure 1: The metabolic and signaling fate of Dihydrozeatin.[3][4][5] Note the resistance to CKX degradation (green dotted lines) which distinguishes it from trans-Zeatin.

Comparative Bioactivity Assays

To objectively compare DZ and DZR, you must select the assay that aligns with your question: Intrinsic Affinity vs. Holistic Activity .

A. Molecular Assay: Bacterial Reporter (Intrinsic Affinity)
  • Purpose: Determine direct receptor binding (

    
    ) without metabolic interference.
    
  • System: E. coli strains (e.g.,

    
    rcsC) expressing plant receptors (AHK3 or CRE1) and a lacZ reporter.[6]
    
  • Performance:

    • DZ: High activation of AHK3 (

      
       nM); Lower activation of CRE1.
      
    • DZR: Very low to negligible activation unless bacterial enzymes convert it.

    • Verdict: DZ is the clear agonist; DZR is inactive in isolation.

B. Physiological Assay: Tobacco Callus (Holistic Activity)
  • Purpose: Measure cell division stimulation. This accounts for uptake, stability, and conversion.

  • System: Nicotiana tabacum callus on MS media.

  • Performance:

    • DZ: Extremely potent. Often shows a lower threshold concentration than Zeatin due to lack of degradation.

    • DZR: Shows high activity, often comparable to DZ.

    • Why? The callus tissue contains adenosine nucleosidases that rapidly convert DZR

      
       DZ. The high stability of the resulting DZ leads to sustained signaling.
      
    • Verdict: In tissue culture, DZ and DZR often appear equipotent, but DZR has a "lag" phase for conversion.

Detailed Protocol: Tobacco Callus Bioassay

This protocol is designed to compare the bioactivity of DZ and DZR by measuring Fresh Weight (FW) yield. It controls for the "conversion lag" by using a long incubation time.

Reagents & Equipment
  • Basal Media: Murashige & Skoog (MS) salts + vitamins.[7]

  • Carbon Source: Sucrose (30 g/L).[7]

  • Auxin: IAA or NAA (Standard: 2 mg/L to maintain competence).

  • Cytokinin Stocks: 1 mM DZ and 1 mM DZR in DMSO (Store at -20°C).

  • Plant Material: Hormone-dependent Nicotiana tabacum callus (cv. Wisconsin 38).

Step-by-Step Workflow
  • Media Preparation:

    • Prepare 1L of MS basal medium with 30g/L sucrose.

    • Adjust pH to 5.7 - 5.8.

    • Add Agar (8 g/L) or Phytagel (3 g/L).

    • Autoclave at 121°C for 20 mins.

  • Hormone Addition (Post-Autoclave):

    • Allow media to cool to 55°C.

    • Add Auxin (constant background, e.g., 2 mg/L IAA).

    • Variable: Add DZ or DZR to create a concentration gradient:

      • Range: 0 nM (Control), 1 nM, 10 nM, 100 nM, 1 µM, 10 µM.

    • Pour into sterile petri dishes (25 mL/plate).

  • Inoculation:

    • Weigh fresh callus pieces (initial weight

      
       mg).
      
    • Place 3-4 callus pieces per plate.

    • Replicates:

      
       plates per concentration.
      
  • Incubation:

    • Conditions: 25°C, 16h light / 8h dark photoperiod.

    • Duration: 28 Days (Critical: shorter assays may underestimate DZR activity due to conversion time).

  • Data Collection:

    • Harvest callus.[8][9] Blot dry on sterile paper.

    • Measure Final Fresh Weight (

      
      ).
      
    • Calculate Growth Index:

      
      .
      
Assay Workflow Diagram

AssayFlowcluster_logicBioactivity LogicStep1Media Prep(MS + Auxin)Step2Dosing(DZ vs DZR Gradient)Step1->Step2Step3Inoculation(Tobacco Callus)Step2->Step3Step4Incubation(28 Days, 25°C)Step3->Step4Step5Measurement(Fresh Weight)Step4->Step5Logic1DZ: Direct BindingLogic1->Step4Logic2DZR: Conversion -> BindingLogic2->Step4

Figure 2: Step-by-step workflow for the Tobacco Callus Bioassay comparing DZ and DZR.

Data Interpretation & Troubleshooting

When analyzing your results, use the following reference values to validate your system.

ParameterDihydrozeatin (DZ)This compound (DZR)Interpretation
Optimal Conc (

)
~10 - 100 nM~50 - 200 nMDZR requires slightly higher conc. to overcome conversion rate limits.
Curve Shape Sigmoidal, steep slopeSigmoidal, shallower slopeReflects the rate-limiting step of riboside hydrolysis.
High Conc. Effect (>10µM) Toxicity / BrowningReduced ToxicityDZR is often less toxic at supersaturating levels.

Self-Validation Check:

  • Control: If the 0 nM Cytokinin plates show growth, your auxin is too high or your callus has habituated (discard culture).

  • Stability Check: Unlike Zeatin, which may require media replenishment after 14 days, DZ/DZR plates should support linear growth for the full 28 days without re-plating.

References
  • Romanov, G. A., et al. (2006). Ligand-binding properties of the cytokinin receptors AHK3 and CRE1/AHK4 of Arabidopsis thaliana. Journal of Experimental Botany.

  • Mok, D. W., & Mok, M. C. (2001). Cytokinin Metabolism and Action. Annual Review of Plant Physiology and Plant Molecular Biology.

  • Werner, T., et al. (2003). Cytokinin-Deficient Transgenic Arabidopsis Plants Show Multiple Developmental Alterations Indicating Opposite Functions of Cytokinins in the Regulation of Shoot and Root Meristem Activity. The Plant Cell.[1][8][10]

  • Galuszka, P., et al. (2007). Tissue Localization of Cytokinin Dehydrogenase in Maize: Possible Involvement of Quinone Species Generated from Plant Phenolics by Other Enzymatic Systems in the Catalytic Reaction. Plant and Cell Physiology.[11][12][13][14]

  • Heyl, A., et al. (2012). The evolutionary history of the plant cytokinin signaling system. BMC Evolutionary Biology.

Comparative study of isoprenoid and aromatic cytokinin biosynthesis

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals

Executive Summary

Cytokinins (CKs) are adenine-derived phytohormones governing cell division and differentiation.[1] For researchers in plant biotechnology and pharmaceutical development (specifically cosmeceuticals and regenerative medicine), distinguishing between the two primary classes—Isoprenoid and Aromatic —is critical.

While Isoprenoid CKs (e.g., trans-Zeatin) represent the primary native signaling system, Aromatic CKs (e.g., Kinetin, meta-Topolin) offer distinct pharmacokinetics, primarily characterized by enhanced stability against catabolic enzymes. This guide dissects their biosynthetic divergence, enzymatic stability, and provides a validated LC-MS/MS quantification protocol.

Part 1: Mechanistic Divergence in Biosynthesis

The biosynthesis of these two classes differs fundamentally in precursor origin and enzymatic regulation.

1. Isoprenoid Cytokinins: The "Direct" Pathway

Isoprenoid CKs are synthesized via a well-characterized, high-flux pathway.

  • Precursors: The isoprenoid side chain is derived from the Methylerythritol Phosphate (MEP) pathway (specifically DMAPP or HMBPP). The adenine moiety comes from the ATP/ADP pool.[2]

  • Key Enzyme (IPT): Adenylate isopentenyltransferases (ATP/ADP-IPTs) catalyze the N6-prenylation of ATP/ADP. This is the rate-limiting step.

  • Activation: The resulting nucleotides are converted to active free bases by the phosphoribohydrolase LOG (Lonely Guy) .[3]

2. Aromatic Cytokinins: The "Elusive" Pathway

In contrast, the biosynthesis of aromatic CKs remains partially opaque, presenting a challenge for metabolic engineering.

  • Precursors: The aromatic side chain likely originates from aromatic amino acids (Phenylalanine/Tyrosine), but the direct transfer mechanism is debated.

  • The tRNA Hypothesis: Unlike isoprenoids, which are largely synthesized de novo, a significant portion of aromatic CKs may arise from the post-transcriptional modification and subsequent degradation of tRNA.

  • Enzymatic Constraints: Standard plant IPTs show negligible activity toward aromatic substrates (e.g., benzyl-ADP). Furthermore, experimental data indicates that 5'-deoxy nucleosides of aromatic CKs are not activated in planta, suggesting they bypass the LOG-mediated activation pathway common to isoprenoids.[4]

3. Biosynthetic Pathway Visualization

CytokininBiosynthesis MEP MEP Pathway (Plastid) DMAPP DMAPP / HMBPP MEP->DMAPP IPT Enzyme: IPT (Isopentenyltransferase) DMAPP->IPT ATP ATP / ADP ATP->IPT iPRMP iPRMP (Nucleotide) IPT->iPRMP Prenylation LOG Enzyme: LOG (Phosphoribohydrolase) iPRMP->LOG Zeatin Isoprenoid CKs (Zeatin, iP) *Native Signal* LOG->Zeatin Activation Note Key Difference: Isoprenoids = De Novo Synthesis Aromatics = Likely tRNA Decay or Rare Side Reaction AA Aromatic Amino Acids (Phe, Tyr) Unknown Direct Synthesis? (Enzyme Unknown) AA->Unknown Hypothetical tRNA tRNA Modification AA->tRNA Incorporation AromaticCK Aromatic CKs (BAP, Topolins, Kinetin) *High Stability* Unknown->AromaticCK Degradation tRNA Decay tRNA->Degradation Degradation->AromaticCK Release

Figure 1: Comparative biosynthetic pathways. Note the defined enzymatic route for Isoprenoids (Blue) versus the ambiguous/tRNA-dependent route for Aromatics (Red).

Part 2: Product Performance & Stability (Drug Development Focus)

For drug development and tissue culture applications, stability is the differentiating factor. Isoprenoid CKs are rapidly degraded by Cytokinin Oxidase/Dehydrogenase (CKX) , an enzyme that cleaves the N6-side chain.[5][6] Aromatic CKs, particularly those with specific ring substitutions (like meta-Topolin), exhibit superior resistance to CKX.

Comparative Performance Table
FeatureIsoprenoid CKs (e.g., Zeatin)Aromatic CKs (e.g., m-Topolin, Kinetin)
Primary Origin De novo synthesis (IPT + LOG)tRNA degradation / Unknown direct route
CKX Susceptibility High (Rapidly degraded)Low (High metabolic stability)
Receptor Affinity High affinity for AHK3/AHK4Variable; often lower affinity but prolonged half-life
Tissue Culture Use Somatic embryogenesis (native signal)Micropropagation (prevents hyperhydricity/toxicity)
Therapeutic Potential Limited (unstable in vivo)High (Anti-aging, neuroprotection)

Experimental Insight: In comparative bioassays, meta-Topolin often outperforms Benzyladenine (BA) and Zeatin in micropropagation because it resists N9-glucosylation (a deactivation step) and CKX attack, maintaining a steady active concentration without reaching toxic levels that cause genetic abnormalities.

Part 3: Validated Analytical Protocol (UHPLC-MS/MS)

To validate the presence and ratio of these cytokinins, a rigorous extraction and quantification protocol is required. The following methodology utilizes Solid Phase Extraction (SPE) and Isotope Dilution to ensure accuracy despite matrix effects.

1. Sample Preparation & Extraction
  • Tissue: 50–100 mg fresh plant tissue or cell culture pellet.

  • Lysis: Grind in liquid nitrogen.

  • Extraction Buffer: Add 1 mL modified Bieleski solvent (Methanol:Water:Formic Acid, 15:4:1, v/v/v).

  • Internal Standards (Crucial): Spike immediately with stable isotope-labeled standards (e.g., [²H₅]tZ, [²H₇]BA) to correct for recovery losses.

  • Incubation: 12 hours at -20°C (passive extraction).

  • Clarification: Centrifuge at 15,000 × g for 10 min; collect supernatant.

2. Purification (Solid Phase Extraction)
  • Column: Mixed-mode cation exchange (e.g., Oasis MCX, 30 mg).

  • Conditioning: 1 mL Methanol -> 1 mL 1M Formic Acid.

  • Loading: Apply supernatant.

  • Wash: 1 mL 1M Formic Acid (removes acidic/neutral interferences).

  • Elution: 1 mL 0.35M Ammonium Hydroxide in 60% Methanol (elutes basic cytokinins).

  • Concentration: Evaporate to dryness (SpeedVac) and reconstitute in initial mobile phase.

3. UHPLC-MS/MS Parameters
  • System: Triple Quadrupole MS (e.g., Agilent 6400 or Sciex QTRAP).

  • Column: C18 Reverse Phase (1.7 µm particle size).[7]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 40% B over 12 mins.

  • Detection: Multiple Reaction Monitoring (MRM).[8]

    • Isoprenoid (tZ): 220.1 > 136.1 (Quantifier).

    • Aromatic (BA): 226.1 > 91.1 (Quantifier).

4. Analytical Workflow Diagram

AnalyticalWorkflow Sample Sample (50mg Tissue) Extract Extraction (MeOH/Formic Acid) Sample->Extract Spike Spike Internal Std ([²H₅]tZ, [²H₇]BA) Extract->Spike Immediate SPE SPE Purification (Oasis MCX) Spike->SPE Elute Elution (NH₄OH/MeOH) SPE->Elute Basified MeOH LCMS UHPLC-MS/MS (MRM Mode) Elute->LCMS Data Quantification (Isotope Dilution) LCMS->Data

Figure 2: Optimized UHPLC-MS/MS workflow for simultaneous quantification of isoprenoid and aromatic cytokinins.

References
  • Comparative Analysis of the Biosynthesis of Isoprenoid and Aromatic Cytokinins. (2019). Doklady Biochemistry and Biophysics.

  • Distinct Peculiarities of In Planta Synthesis of Isoprenoid and Aromatic Cytokinins. (2020). Plants (Basel).

  • Cytokinin profiling in plant tissues using ultra-performance liquid chromatography-electrospray tandem mass spectrometry. (2008). Nature Protocols/Plant Methods.

  • Isopentenyltransferases as master regulators of crop performance. (2021). Plant Biotechnology Journal.

  • The aromatic cytokinins. (1997). Physiologia Plantarum.

Sources

Safety Operating Guide

Operational Guide: Safe Handling & Logistics for Dihydrozeatin Riboside (DHZR)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

Dihydrozeatin riboside (DHZR) is a naturally occurring cytokinin used extensively in plant tissue culture and physiological research to stimulate cell division. While often classified under "General Caution" or "Irritant" (H315, H319, H335) rather than acute toxicity, its status as a bioactive hormone regulator necessitates strict containment.

The Hidden Hazard: The primary risk is not the acute toxicity of the DHZR powder itself, but bio-accumulation via inhalation of micro-particulates and dermal absorption facilitated by the solvents required for its dissolution (e.g., DMSO or NaOH).

As your Senior Application Scientist, I have structured this guide to prioritize containment and solvent-specific protection .

Risk Assessment & PPE Matrix

The following matrix dictates PPE based on the specific phase of the experimental workflow.

Table 1: Task-Based PPE Specifications
Operational PhasePrimary HazardRespiratory ProtectionHand ProtectionEye/Face Protection
1.[1][2] Vial Retrieval (From -20°C)Condensation-induced hydrolysis; Bottle breakage.None required.Standard Nitrile (4 mil).Safety Glasses (Side shields).[2]
2. Weighing (Dry Powder) Inhalation of bioactive dust. Static dispersion.Fume Hood (Preferred) or N95/P100 Respirator if hood unavailable.Standard Nitrile.Safety Glasses.
3. Solubilization (DMSO/NaOH)Dermal absorption. Solvents like DMSO carry solutes through skin.Fume Hood (Mandatory for volatile solvents).Double-gloved Nitrile or Chem-Resistant Laminate (if high DMSO vol).Chemical Splash Goggles (Not just glasses).
4. Waste Disposal Contamination of municipal water; Solvent flammability.Fume Hood.Standard Nitrile.Safety Glasses.

Detailed Operational Protocol

This protocol is designed to ensure data integrity (preventing hydrolysis) and personnel safety .

Phase A: Receipt & Equilibration (The "Cold Chain" Rule)

DHZR is stored at -20°C.

  • The Error: Opening a cold bottle immediately introduces atmospheric moisture. This causes the powder to clump and can degrade the molecule via hydrolysis.

  • The Protocol:

    • Remove vial from freezer.

    • Place in a desiccator or on the benchtop.

    • WAIT 30 MINUTES until the vial reaches room temperature.

    • Wipe the exterior with 70% ethanol before opening to remove storage grime.

Phase B: Weighing & Static Control

DHZR is often used in milligram quantities. Static electricity can cause the powder to "jump" from the spatula, creating an inhalation risk and dosing error.

  • Engineering Control: Work inside a certified Chemical Fume Hood.

  • Technique: Use an anti-static gun on the vial and spatula if available. If not, wipe the spatula with an ethanol-dampened wipe and let dry immediately before use to discharge static.

  • PPE Check: Ensure gloves are pulled over lab coat cuffs.

Phase C: Solubilization (The Critical Safety Step)

DHZR is sparingly soluble in water. It requires 1M NaOH or DMSO (Dimethyl sulfoxide) for initial dissolution.

  • The Risk: DMSO is a permeation enhancer. If DHZR dissolved in DMSO splashes on your skin, the DMSO will carry the hormone directly into your bloodstream.

  • The Protocol:

    • Weigh DHZR into a glass vial.

    • Add the minimum volume of solvent (e.g., 1M NaOH or DMSO) dropwise.

    • Vortex gently.

    • Dilute with aqueous buffer only after full dissolution.

    • Safety Stop: If a splash occurs on gloves during this step, change gloves immediately . DMSO permeates standard nitrile in <5 minutes.

Visualization: Workflow & Decision Logic

Diagram 1: Safe Handling Workflow

This workflow enforces the "Equilibration" step often missed by junior researchers.

DHZR_Handling Start Retrieve from -20°C Equilibrate Equilibrate to RT (30 Mins) Start->Equilibrate Prevent Condensation Check Check Static/Drafts Equilibrate->Check Weigh Weigh in Hood (N95 if no hood) Check->Weigh Minimize Dust Dissolve Solubilize (Caution: DMSO/NaOH) Weigh->Dissolve Splash Risk Dilute Dilute with Buffer Dissolve->Dilute

Figure 1: Step-by-step workflow emphasizing the critical equilibration period to prevent moisture contamination.

Diagram 2: Spill Response Logic

Immediate decision making for powder vs. liquid spills.

Spill_Response Spill Spill Detected Type Identify State Spill->Type Powder Dry Powder Type->Powder Liquid Liquid Solution Type->Liquid Action_Powder Cover with wet paper towel (Prevent Dust) -> Wipe Powder->Action_Powder Action_Liquid Absorb with Vermiculite or Absorbent Pads Liquid->Action_Liquid Disposal Dispose as Hazardous Chemical Waste Action_Powder->Disposal Action_Liquid->Disposal

Figure 2: Decision tree for spill remediation. Note that dry powder spills should be dampened (covered with wet towel) to prevent aerosolization during cleanup.

Disposal & Decontamination[3][4][5][6]

Do not dispose of DHZR down the sink. As a potent plant growth regulator, it can disrupt local ecosystems if released into the water table.

  • Solid Waste: Contaminated gloves, weighing boats, and paper towels must be placed in a dedicated Solid Hazardous Waste bin (often labeled for "Chemically Contaminated Debris").

  • Liquid Waste:

    • If dissolved in DMSO/Ethanol : Dispose in "Organic Solvent Waste" (Halogenated or Non-Halogenated depending on other additives).

    • If dissolved in NaOH/Water : Check pH.[3] If Neutral (pH 6-8), some facilities allow drain disposal, but best practice is to collect in "Aqueous Chemical Waste" to prevent bioactive release.

  • Decontamination: Wipe bench surfaces with 10% bleach or detergent followed by water to degrade trace residues.

References

  • Sigma-Aldrich. (2023). Safety Data Sheet: trans-Zeatin-riboside. Retrieved from

  • Cayman Chemical. (2022).[4][5] Product Information: trans-Zeatin Riboside. Retrieved from

  • National Institutes of Health (NIH). (2020). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from

  • Fisher Scientific. (2021). Safety Data Sheet: Zeatin Riboside. Retrieved from

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.